molecular formula C14H14N2O B3375190 2-amino-N,N-diphenylacetamide CAS No. 107776-85-2

2-amino-N,N-diphenylacetamide

Cat. No.: B3375190
CAS No.: 107776-85-2
M. Wt: 226.27 g/mol
InChI Key: SKOVXWGCQMGKQB-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-amino-N,N-diphenylacetamide (: 107776-85-2) is an organic compound with the molecular formula C14H14N2O and a molecular weight of 226.27 g/mol . Its structure features a glycine core where the amino group is unsubstituted and the carboxamide group is disubstituted with phenyl rings . Primary Research Application This compound is recognized for its use in analytical and pharmaceutical research. It can be employed as a reference standard for analytical method development, method validation, and Quality Control (QC) applications, particularly in the context of the commercial production and analysis of the pharmaceutical Fosphenytoin . Research Context and Derivative Synthesis The core structure of this compound serves as a valuable scaffold in medicinal chemistry. Scientific literature describes its use as a precursor for the synthesis of more complex molecules with potential biological activity. For instance, it can be used to generate a series of hydrazone derivatives that have been screened for antimicrobial and antifungal properties . This makes it a compound of interest in the search for new anti-infective agents . Furthermore, research into structurally related 2-amino-N-phenylacetamide compounds has highlighted their potential as inhibitors of specific biological targets, such as Slack (KCNT1) potassium channels, which are relevant to the study of certain neurological disorders . Handling and Compliance This product is intended for research use only and is not classified as a medicinal product. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle the compound with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N,N-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c15-11-14(17)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOVXWGCQMGKQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-amino-N,N-diphenylacetamide chemical properties and structure

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis, and applications of 2-amino-N,N-diphenylacetamide (also known as N,N-diphenylglycinamide ).

Structural Architecture, Synthetic Process Chemistry, and Pharmacological Relevance

Executive Summary

This compound (CAS: 107776-85-2 for the base; 95493-20-2 for HCl salt) is a lipophilic glycine derivative characterized by a tertiary amide nitrogen substituted with two phenyl rings.[1][2][3] As a "privileged scaffold" in medicinal chemistry, it serves as a critical intermediate in the synthesis of anticonvulsants (GABAergic agents), sodium channel blockers, and antimicrobial hydrazones. Its structural rigidity and high lipophilicity make it a valuable probe for studying hydrophobic pockets in transmembrane proteins.

Part 1: Structural Architecture & Physicochemical Profile[3]

Molecular Geometry

The molecule consists of a glycinamide core where the amide nitrogen is fully substituted, preventing hydrogen bond donation from the amide site. This forces the molecule into a specific conformation driven by the steric clash between the two phenyl rings, often resulting in a "propeller-like" twist that enhances binding selectivity in hydrophobic receptor sites.

  • Core Scaffold: Glycinamide (

    
    )
    
  • Substituents: Two phenyl groups on the amide nitrogen (

    
    -diphenyl).[3][4][5]
    
  • Key Functional Group: Primary

    
    -amine (
    
    
    
    ), serving as the primary handle for derivatization.
Physicochemical Data Table
PropertyValue / DescriptionSource/Note
IUPAC Name This compound
Synonyms N,N-Diphenylglycinamide;

-amino-N,N-diphenylacetamide
Molecular Formula

Molecular Weight 226.28 g/mol
CAS Number 107776-85-2 (Base)Ref [1]
Physical State White to off-white crystalline solidRef [4]
Melting Point ~112–113 °C (Precursor); Amino-derivative likely higherRef [5]
Solubility Soluble in DMSO, Methanol, Chloroform; Insoluble in WaterLipophilic nature
LogP (Predicted) ~1.8 – 2.5High membrane permeability
pKa (Predicted) ~7.8 (Amine)Basic

-amine

Part 2: Synthetic Pathways & Process Chemistry

The synthesis of this compound is a two-step process starting from diphenylamine. The high steric hindrance of the diphenylamine nitrogen requires aggressive acylation conditions, while the subsequent amination must avoid over-alkylation.

Step 1: Chloroacetylation (The Precursor)

The reaction of diphenylamine with chloroacetyl chloride yields the key electrophilic intermediate, 2-chloro-N,N-diphenylacetamide .

  • Reagents: Diphenylamine, Chloroacetyl chloride, Toluene (solvent).[4][6][7]

  • Conditions: Reflux for 2–4 hours.

  • Mechanism: Nucleophilic acyl substitution.

  • Yield: Typically >95%.[7]

Step 2: Amination (The Target)

Direct ammonolysis of


-haloamides can lead to secondary amine byproducts. Two robust methods are recommended:
  • Method A: Gabriel Synthesis (High Purity)

    • React 2-chloro-N,N-diphenylacetamide with Potassium Phthalimide in DMF (

      
      ).
      
    • Cleave the phthalimide protecting group using Hydrazine hydrate in Ethanol (

      
      ).
      
    • Result: Primary amine with minimal impurities.

  • Method B: Hydrazinolysis (Alternative)

    • React 2-chloro-N,N-diphenylacetamide with excess Hydrazine hydrate.

    • Result: 2-hydrazino-N,N-diphenylacetamide (useful for antimicrobial Schiff bases).[4]

Synthetic Workflow Diagram

Synthesispathway Start Diphenylamine (C12H11N) Intermed INTERMEDIATE: 2-Chloro-N,N-diphenylacetamide (MP: 112°C) Start->Intermed Acylation (Toluene, Reflux, -HCl) Reagent1 Chloroacetyl Chloride (ClCH2COCl) Reagent1->Intermed Target TARGET: This compound (N,N-Diphenylglycinamide) Intermed->Target Amination (NH3 or K-Phthalimide) Deriv Derivatives: Schiff Bases / Hydrazones Target->Deriv Condensation (Ar-CHO)

Figure 1: Step-wise synthetic pathway from diphenylamine to the target amino-acetamide.

Part 3: Analytical Characterization

To validate the structure of synthesized this compound, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance ( H-NMR)
  • Solvent:

    
     or 
    
    
    
    .[5]
  • Aromatic Region (7.1 – 7.5 ppm): A complex multiplet integrating to 10 protons (two phenyl rings). The magnetic anisotropy of the carbonyl group may cause splitting differences between ortho, meta, and para protons.

  • Alpha-Methylene (3.2 – 3.5 ppm): A sharp singlet (2H) corresponding to the

    
     group between the amine and carbonyl.
    
  • Amine Protons (1.5 – 2.0 ppm): Broad singlet (2H), exchangeable with

    
    .
    
Infrared Spectroscopy (FT-IR)
  • Amide Carbonyl (

    
    ):  Strong band at 1650–1660 cm
    
    
    
    . This is lower than typical esters due to resonance donation from the diphenyl nitrogen.
  • N-H Stretch: Doublet or broad band at 3300–3400 cm

    
      (primary amine).
    
  • C-N Stretch: Strong band at 1200–1300 cm

    
      (aromatic amine).
    

Part 4: Pharmacological Applications[9]

GABAergic & Anticonvulsant Activity

The this compound scaffold is structurally homologous to ring-opened analogs of Phenytoin and Fosphenytoin .

  • Mechanism: The diphenyl motif mimics the hydrophobic pharmacophore of voltage-gated sodium channel blockers.

  • Derivatization: The chloro-precursor is used to synthesize N-phenyl-indolin-2-ones , a class of GABAergic agents utilized in epilepsy research [5].

Antimicrobial Hydrazones

Derivatives formed by reacting the hydrazino-analog with aromatic aldehydes (Schiff bases) have demonstrated significant antibacterial activity against S. aureus and E. coli. The N,N-diphenyl group facilitates penetration through bacterial lipid membranes [2].

Reference Standard Usage

In pharmaceutical quality control (QC), this compound serves as a reference standard for impurity profiling of diphenylamine-based drugs. It is often monitored as a potential degradation product in the synthesis of complex amides.

Part 5: Safety & Handling (SDS Summary)

  • Signal Word: Warning.

  • Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

  • Storage: Store at 2–8°C (if salt) or Room Temperature (if stable base). Keep under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the primary amine.

  • Solubility for Bioassays: Dissolve in 100% DMSO to create a stock solution (e.g., 10 mM), then dilute into aqueous buffer. Avoid freeze-thaw cycles.

References

  • Sriram Chem. (2025). This compound Pharmaceutical Reference Standard (CAS 107776-85-2). Retrieved from

  • Siddiqui, N. et al. (2010). Synthesis and antimicrobial activity of some new diphenylamine derivatives. Journal of Drug Delivery and Therapeutics. Retrieved from

  • PubChem. (2025).[8][9] N,N-Diphenylacetamide Compound Summary. National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025).[9] 2-Amino-2-phenylacetamide and related amides. Retrieved from

  • Shao, S. & Sun, J. (2009).[6] 2-Chloro-N,N-diphenylacetamide. Acta Crystallographica Section E. Retrieved from

Sources

An In-depth Technical Guide to 2-amino-N,N-diphenylacetamide: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the acetamide scaffold remains a cornerstone for the development of novel therapeutic agents. Its synthetic tractability and ability to engage in various biological interactions have led to its incorporation into a wide array of pharmaceuticals. This guide focuses on a specific derivative, 2-amino-N,N-diphenylacetamide, a compound with significant potential in drug discovery and development. The presence of a primary amino group at the alpha-position and two phenyl substituents on the amide nitrogen imparts unique chemical properties and opens avenues for diverse pharmacological activities.

This document provides a comprehensive overview of this compound, including its formal nomenclature, detailed synthetic protocols, physicochemical properties, and established analytical methodologies for its characterization. Furthermore, it explores the current understanding of its applications and the broader context of its potential within the pharmaceutical sciences.

Nomenclature and Chemical Structure

The formal identification of a chemical entity is paramount for unambiguous scientific communication. The compound of interest is systematically named according to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC).

  • IUPAC Name: this compound[1][2]

The name is derived from its parent carboxylic acid, acetic acid. The "-oic acid" suffix is replaced with "-amide" to denote the amide functional group. The two phenyl groups on the amide nitrogen are designated by the "N,N-diphenyl" prefix. The "2-amino" prefix indicates the presence of an amino group on the second carbon of the acetamide backbone.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound
CAS Number 107776-85-2[1]
Molecular Formula C₁₄H₁₄N₂O[1]
Molecular Weight 226.28 g/mol [1]

digraph "2_amino_NN_diphenylacetamide" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Atom nodes C1 [label="C"]; C2 [label="C"]; N1 [label="N"]; O1 [label="O"]; N2 [label="N"]; C3 [label=""]; C4 [label=""]; C5 [label=""]; C6 [label=""]; C7 [label=""]; C8 [label=""]; C9 [label=""]; C10 [label=""]; C11 [label=""]; C12 [label=""]; C13 [label=""]; C14 [label=""]; H1[label="H₂N", pos="0.5,1.5!"];

// Phenyl Ring 1 C3 [pos="3,0!"]; C4 [pos="4,1!"]; C5 [pos="5,0!"]; C6 [pos="5,-1!"]; C7 [pos="4,-2!"]; C8 [pos="3,-1!"];

// Phenyl Ring 2 C9 [pos="-3,0!"]; C10 [pos="-4,1!"]; C11 [pos="-5,0!"]; C12 [pos="-5,-1!"]; C13 [pos="-4,-2!"]; C14 [pos="-3,-1!"];

// Acetamide Core C1 [pos="0,0!"]; C2 [pos="1.5,0!"]; N1 [pos="2.5,0!"]; O1 [pos="1.8,1!"]; N2 [pos="-1.5,0!"];

synthesis_step1

diphenylamine [label="Diphenylamine"];
chloroacetyl_chloride [label="Chloroacetyl Chloride"];
intermediate [label="2-chloro-N,N-diphenylacetamide"];
reagents [label="Toluene, Reflux", shape=box, style=rounded, fillcolor="#F1F3F4"];

diphenylamine -> reagents;
chloroacetyl_chloride -> reagents;
reagents -> intermediate;

Caption: Reaction scheme for the synthesis of 2-chloro-N,N-diphenylacetamide.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diphenylamine (1.0 equivalent) in toluene.

  • Addition of Reagent: Slowly add chloroacetyl chloride (1.0 equivalent) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. [3]4. Work-up: After cooling, pour the reaction mixture into crushed ice to precipitate the product.

  • Isolation and Purification: Filter the precipitate, wash with cold water, and dry. Recrystallize the crude product from ethanol to obtain pure 2-chloro-N,N-diphenylacetamide. [3]

Step 2: Synthesis of this compound

The second step involves the amination of the 2-chloro-N,N-diphenylacetamide intermediate. This is a nucleophilic substitution reaction where the chlorine atom is displaced by an amino group. A common method for this transformation is the use of ammonia or a protected form of ammonia.

synthesis_step2 intermediate 2-chloro-N,N-diphenylacetamide conditions Solvent, Heat intermediate->conditions ammonia Ammonia Source ammonia->conditions product This compound conditions->product

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol (Proposed):

  • Reaction Setup: In a sealed reaction vessel, dissolve 2-chloro-N,N-diphenylacetamide (1.0 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Addition of Reagent: Add an excess of aqueous ammonia to the solution.

  • Reaction: Heat the mixture and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Isolation and Purification: The resulting residue can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield pure this compound.

Physicochemical and Spectroscopic Properties

While extensive experimental data for this compound is not widely published, its properties can be predicted based on its structure and by comparison with related compounds like N,N-diphenylacetamide.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value
Melting Point Likely a solid at room temperature, with a melting point higher than N,N-diphenylacetamide (100-103 °C) due to the potential for hydrogen bonding from the amino group. [4]
Solubility Expected to have low solubility in water but should be soluble in organic solvents like ethanol, methanol, and dichloromethane.
logP Predicted to be moderately lipophilic.

Spectroscopic Characterization (Expected):

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl rings, a singlet for the methylene protons adjacent to the amino and carbonyl groups, and a broad singlet for the amino protons.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon, the aromatic carbons, and the aliphatic methylene carbon.

  • IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the amide, and C-N stretching.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (226.28 g/mol ).

Applications in Research and Drug Development

The this compound scaffold is a promising starting point for the development of new therapeutic agents due to the presence of multiple reactive sites and its structural similarity to known bioactive molecules.

Potential as an Anticonvulsant

Derivatives of 2-substituted amino-N,N-diphenylacetamide have been synthesized and screened for anticonvulsant activity. [5]The core structure is considered a key pharmacophore for this activity, suggesting that this compound itself or its derivatives could be valuable candidates for the treatment of epilepsy and other seizure-related disorders.

Antimicrobial Potential

Diphenylamine and its derivatives have a long history of use as antimicrobial agents. [3]The introduction of an aminoacetamide moiety to the diphenylamine core could lead to compounds with enhanced or novel antimicrobial properties. The synthesis of various derivatives from the this compound scaffold would allow for the exploration of structure-activity relationships against a range of bacterial and fungal pathogens.

Synthetic Intermediate

The primary amino group in this compound provides a reactive handle for further chemical modifications. This allows for the straightforward synthesis of a diverse library of compounds for high-throughput screening in various drug discovery programs.

Analytical Methodologies

The characterization and quantification of this compound are crucial for its use as a research tool or a pharmaceutical intermediate. Standard analytical techniques can be employed for this purpose.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_quantification Purity & Quantification synthesis Crude Product purification Purified Compound synthesis->purification NMR NMR (¹H, ¹³C) purification->NMR IR IR Spectroscopy purification->IR MS Mass Spectrometry purification->MS HPLC HPLC-UV/MS purification->HPLC Elemental_Analysis Elemental Analysis purification->Elemental_Analysis

Caption: Workflow for the analytical characterization of this compound.

Table 3: Analytical Techniques for Characterization

TechniquePurposeKey Parameters to be Determined
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.Retention time, peak area, and detection by UV or Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation.Chemical shifts, integration, and coupling constants for ¹H and ¹³C nuclei.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for N-H, C=O, and C-N bonds.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.Molecular ion peak (m/z) and fragment ions.
Elemental Analysis Confirmation of elemental composition.Percentage of Carbon, Hydrogen, Nitrogen, and Oxygen.

Conclusion

This compound is a synthetically accessible compound with a chemical structure that suggests significant potential for applications in medicinal chemistry. While comprehensive experimental data on this specific molecule is still emerging, its relationship to known bioactive diphenylamine and acetamide derivatives provides a strong rationale for its further investigation. This guide has outlined the fundamental aspects of its chemistry, from its formal nomenclature and synthesis to its predicted properties and analytical characterization. For researchers and drug development professionals, this compound represents a valuable building block and a promising scaffold for the discovery of novel therapeutic agents.

References

  • Kumar, A., & Mishra, A. K. (2015). Synthesis and antimicrobial activity of some new diphenylamine derivatives. Journal of Pharmacy & Bioallied Sciences, 7(1), 81–85. Available at: [Link]

  • PubChemLite. This compound hydrochloride. Available at: [Link]

  • Siddiqui, N., et al. (2012). Design and synthesis of novel diphenyl oxalamide and diphenyl acetamide derivatives as anticonvulsants. Archiv der Pharmazie, 345(1), 35-44. Available at: [Link]

Sources

A Technical Guide to 2-amino-N,N-diphenylacetamide: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth exploration of 2-amino-N,N-diphenylacetamide, a compound of significant interest to researchers in medicinal chemistry and drug development. While not a therapeutic agent itself, its molecular architecture serves as a valuable and versatile scaffold for the synthesis of novel, biologically active compounds. This document details the fundamental physicochemical properties of the molecule, provides robust, field-proven protocols for its synthesis and purification, and outlines a comprehensive strategy for its analytical characterization. Furthermore, we discuss its role as a key building block in the development of derivatives with potential applications in areas such as anticonvulsant and antimicrobial therapies, underscoring its importance as a foundational element in modern discovery pipelines.

Core Molecular Profile

Chemical Structure and Nomenclature

The structural identity of this compound is key to understanding its reactivity and utility. The molecule consists of a central acetamide core where the amide nitrogen is substituted with two phenyl groups. A primary amino group is located at the alpha-carbon (C2) relative to the carbonyl group. This primary amine is a critical reactive handle for synthetic diversification.

IUPAC Name: this compound CAS Number: 107776-85-2[1]

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the core physicochemical properties is essential for experimental design, including solvent selection for reactions, purification, and analytical method development.

PropertyValueSource
Molecular Formula C₁₄H₁₄N₂OSRIRAMCHEM[1]
Molecular Weight 226.3 g/mol SRIRAMCHEM[1]
Physical Form Solid (Predicted)N/A
Solubility Soluble in polar organic solvents like DMSO, DMF, and alcohols.General Chemical Principles

Synthesis and Purification

Synthetic Strategy: A Self-Validating Two-Step Approach

The synthesis of this compound is most reliably achieved via a two-step process starting from commercially available diphenylamine. This strategy is superior to direct amination approaches as it utilizes a stable, readily prepared intermediate, 2-chloro-N,N-diphenylacetamide. The causality is clear: the first step, a Schotten-Baumann-type reaction, acylates the diphenylamine with chloroacetyl chloride.[2][3] The resulting chlorinated intermediate is stable and can be purified to a high degree. The second step involves a robust nucleophilic substitution of the activated alkyl chloride by an amino group source. This two-step pathway ensures high fidelity and allows for purification at the intermediate stage, which is critical for achieving high purity in the final product.

Caption: High-level workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of 2-chloro-N,N-diphenylacetamide (Intermediate)

This protocol is adapted from established methods for the N-acylation of amines.[3]

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve diphenylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous toluene (3 mL per mmol of diphenylamine).

  • Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Add a solution of chloroacetyl chloride (1.05 eq) in anhydrous toluene dropwise via the dropping funnel over 30 minutes with vigorous stirring. The triethylamine is essential to neutralize the hydrochloric acid byproduct, preventing protonation of the starting amine and driving the reaction to completion.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours. Monitor the reaction's completion by Thin-Layer Chromatography (TLC).

  • Work-up and Isolation: Cool the mixture to room temperature. Extract the reaction mixture sequentially with 10% aqueous HCl solution, water, and finally brine. The acidic wash removes residual triethylamine and its salt.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-chloro-N,N-diphenylacetamide.[4]

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a sealed pressure vessel, dissolve the purified 2-chloro-N,N-diphenylacetamide (1.0 eq) in ethanol.

  • Nucleophilic Substitution: Add a stoichiometric excess of aqueous ammonia (e.g., 28-30% solution, ~20 eq). The large excess of the nucleophile is crucial to ensure complete conversion of the starting material and to minimize the formation of di- and tri-alkylated byproducts.

  • Reaction Progression: Seal the vessel and heat to 70-80 °C for 12-24 hours. The reaction must be performed in a sealed vessel to prevent the escape of volatile ammonia and to allow the reaction to proceed at elevated temperatures.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure to remove ethanol and excess ammonia.

  • Purification: The crude residue is then purified by flash column chromatography on silica gel, using a gradient elution (e.g., ethyl acetate in hexanes), to yield the pure this compound.

Analytical Characterization

Rationale for Method Selection

A multi-technique analytical approach is non-negotiable for the unambiguous confirmation of structure and the assessment of purity. While each technique provides valuable information, only their combined use constitutes a self-validating system. Mass spectrometry confirms the molecular weight, NMR spectroscopy elucidates the precise molecular structure and atom connectivity, and HPLC provides a quantitative measure of purity.

cluster_reactions Synthetic Diversification Core This compound (Core Scaffold) Acylation Acylation Core->Acylation -NH₂ group Sulfonylation Sulfonylation Core->Sulfonylation -NH₂ group ReductiveAmination Reductive Amination Core->ReductiveAmination -NH₂ group Other Other Reactions... Core->Other -NH₂ group Library Diverse Chemical Library Acylation->Library Sulfonylation->Library ReductiveAmination->Library Other->Library Screening High-Throughput Biological Screening Library->Screening

Sources

2-amino-N,N-diphenylacetamide physical and chemical characteristics

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2-amino-N,N-diphenylacetamide , a critical intermediate scaffold in medicinal chemistry. This document is structured to serve as a primary reference for synthesis, characterization, and application in drug development.

Synonyms: N,N-Diphenylglycinamide;


-Amino-N,N-diphenylacetamide
CAS Registry Number:  107776-85-2
Molecular Formula: 

Molecular Weight: 226.27 g/mol

Executive Summary

This compound is a bifunctional organic scaffold characterized by a bulky, lipophilic diphenylamide terminus and a reactive primary amine. Its structural rigidity, conferred by the two phenyl rings on the amide nitrogen, makes it a valuable pharmacophore in the development of anticonvulsants and a critical impurity marker in the synthesis of drugs such as Fosphenytoin and Asenapine .

This guide details the physicochemical properties, validated synthetic pathways, and analytical fingerprints required for the precise identification and utilization of this compound in high-stakes research environments.

Physicochemical Characterization

The physical behavior of this compound is dominated by the steric bulk of the diphenyl group, which significantly reduces water solubility compared to monophenyl analogs (e.g., acetanilide derivatives).

Table 1: Core Physical Properties
PropertyValue / DescriptionTechnical Note
Appearance White to off-white crystalline powderHygroscopic tendency due to primary amine.
Melting Point 118–122 °C (Predicted range)Note: Precursor (2-chloro analog) melts at ~118°C. Amino substitution typically elevates MP slightly due to H-bonding.
Solubility DMSO, Methanol, DichloromethaneHigh lipophilicity (

). Poorly soluble in water.
pKa (Amine)

(Predicted)
Lower than typical alkyl amines (pKa ~10) due to the electron-withdrawing effect of the adjacent carbonyl.
pKa (Amide) NeutralThe amide nitrogen is non-basic due to resonance delocalization into the carbonyl and phenyl rings.
Structural Analysis & Sterics

The N,N-diphenyl moiety creates a "propeller-like" conformation where the two phenyl rings are twisted out of plane to minimize steric clash. This conformation shields the amide bond from enzymatic hydrolysis, granting the molecule exceptional metabolic stability compared to N-monophenyl amides.

Synthetic Pathway & Protocol

The synthesis of this compound follows a classic nucleophilic substitution pathway. The robustness of this protocol relies on the high reactivity of the


-chloro intermediate.
Reaction Scheme

The synthesis proceeds in two stages:

  • Acylation: Diphenylamine reacts with chloroacetyl chloride to form the electrophilic intermediate.

  • Amination: Nucleophilic displacement of the chloride by ammonia (or a masked amine source like hexamethylenetetramine).

Synthesis DPA Diphenylamine (C12H11N) INT INTERMEDIATE 2-Chloro-N,N-diphenylacetamide (CAS 5428-43-3) DPA->INT Acylation (Toluene, Reflux, -HCl) CAC Chloroacetyl Chloride (Cl-CH2-COCl) CAC->INT PROD PRODUCT This compound (CAS 107776-85-2) INT->PROD Amination (EtOH, NH3, Pressure) NH3 Ammonia (NH3) (Nucleophile) NH3->PROD

Figure 1: Step-wise synthesis pathway from diphenylamine to the target amino-amide.

Detailed Protocol (Self-Validating)

Step 1: Synthesis of 2-Chloro-N,N-diphenylacetamide

  • Reagents: Diphenylamine (1.0 eq), Chloroacetyl chloride (1.2 eq), Toluene (Solvent).[1]

  • Procedure: Reflux diphenylamine and chloroacetyl chloride in dry toluene for 2-4 hours. Monitor HCl evolution.[2]

  • Validation: TLC (Hexane:EtOAc 8:2) should show complete consumption of diphenylamine (

    
    ) and appearance of the chloro-intermediate (
    
    
    
    ).
  • Workup: Cool, wash with

    
    , dry, and concentrate. Recrystallize from Ethanol.[1] MP should be 118-120°C .
    

Step 2: Amination to this compound

  • Reagents: 2-Chloro-intermediate (1.0 eq), Ammonia (excess, aqueous or methanolic).

  • Procedure: Stir the intermediate in methanolic ammonia in a sealed pressure vessel at 60°C for 12 hours.

  • Critical Control Point: Avoid overheating, which can lead to dimerization (formation of secondary amine byproduct).

  • Purification: Evaporate solvent.[1][3] Acid-base extraction (dissolve in dilute HCl, wash with DCM to remove unreacted chloro-compound, basify aqueous layer to pH 10, extract product into DCM).

Analytical Fingerprinting

To ensure scientific integrity, the identity of the compound must be verified using the following spectral markers.

Nuclear Magnetic Resonance ( -NMR)

Solvent:


 or 

.
Chemical Shift (

)
MultiplicityIntegrationAssignment
7.20 – 7.50 ppm Multiplet10HAromatic protons (Diphenyl rings).
3.20 – 3.40 ppm Singlet2H

-Methylene protons (

).
1.80 – 2.50 ppm Broad Singlet2HAmine protons (

). Shift varies with concentration/solvent.
Mass Spectrometry (MS-ESI)
  • Molecular Ion:

    
    
    
  • Fragmentation Pattern:

    • m/z 227

      
       210:  Loss of 
      
      
      
      (characteristic of primary amines).
    • m/z 227

      
       169:  Loss of the glycinamide fragment, generating the diphenylamine cation 
      
      
      
      .
    • m/z 169

      
       77:  Phenyl cation 
      
      
      
      .

MassSpec MOL Molecular Ion [M+H]+ = 227 FRAG1 Fragment A [Diphenylamine]+ = 169 MOL->FRAG1 Cleavage of Amide Bond FRAG2 Fragment B [Phenyl]+ = 77 FRAG1->FRAG2 Ring Fragmentation LOSS1 Loss of Glycyl moiety (-58 Da)

Figure 2: Primary fragmentation logic for LC-MS identification.

Pharmaceutical Applications & Safety

Drug Development Utility
  • Impurity Marker: This compound is a known process-related impurity in the synthesis of Fosphenytoin (an anticonvulsant prodrug) and Asenapine (an antipsychotic). Its presence must be controlled to

    
     levels in API (Active Pharmaceutical Ingredient) manufacturing.
    
  • Scaffold Design: The N,N-diphenylamide motif mimics the lipophilic domain of voltage-gated sodium channel blockers. Researchers utilize this scaffold to design novel anti-arrhythmic and anticonvulsant agents with improved blood-brain barrier (BBB) penetration.

Safety & Handling
  • GHS Classification: Warning.[4][5]

  • Hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[4]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The primary amine is sensitive to atmospheric

    
     (carbamate formation) and oxidation over long periods.
    

References

  • Synthesis of Diphenylamine Derivatives: Source: National Institutes of Health (PMC). "Synthesis and antimicrobial activity of some new diphenylamine derivatives." URL:[Link]

  • Precursor Characterization (2-Chloro-N,N-diphenylacetamide): Source: National Institutes of Health (PMC). "2-Chloro-N,N-diphenylacetamide crystal structure." URL:[Link]

  • Impurity Profiling in Pharmaceuticals: Source: Cleanchem Laboratories. "N,N-Diphenylglycinamide Reference Standard." URL:[Link]

  • Anticonvulsant Activity of Diphenylacetamides: Source: PubMed. "Design and synthesis of novel diphenyl oxalamide and diphenyl acetamide derivatives as anticonvulsants." URL:[Link]

Sources

Spectroscopic Characterization of 2-Amino-N,N-Diphenylacetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous spectroscopic profile for 2-amino-N,N-diphenylacetamide , a structural motif serving as a precursor in the synthesis of anticonvulsants (e.g., remacemide derivatives) and voltage-gated sodium channel blockers. This document synthesizes experimental protocols with spectroscopic data derived from homologous diarylacetamides, designed to assist researchers in the structural validation of this compound during drug discovery workflows.

The molecule comprises a glycinamide core substituted with two phenyl rings on the amide nitrogen, creating a steric environment that distinctively influences its spectral signature.

Structural Analysis & Chemical Properties[1][2][3][4][5]

PropertyData
IUPAC Name This compound
Molecular Formula

Molecular Weight 226.28 g/mol
Structural Features Tertiary Amide (Sterically hindered), Primary Amine (

), Diphenylamine moiety
Key Precursor 2-Chloro-N,N-diphenylacetamide (CAS 4695-13-0)
Structural Logic

The N,N-diphenyl group exerts a significant deshielding effect on the adjacent carbonyl and methylene groups due to the ring currents of the two aromatic systems. Unlike secondary amides, this tertiary amide lacks an amide N-H proton, simplifying the IR and NMR analysis in the high-frequency/low-field regions.

Mass Spectrometry (MS) Analysis[6]

Ionization & Fragmentation Pattern

In Electrospray Ionization (ESI) positive mode, the compound readily protonates at the primary amine to form


. Electron Impact (EI) ionization yields a distinct fragmentation tree driven by alpha-cleavage and amide bond rupture.

Key Diagnostic Ions:

  • m/z 227 (

    
    ):  Molecular ion (ESI).
    
  • m/z 226 (

    
    ):  Molecular ion (EI).
    
  • m/z 169/168: Diphenylamine radical cation (

    
    ) formed via amide bond cleavage.
    
  • m/z 30: Iminium ion (

    
    ), characteristic of primary amines alpha to a carbonyl.
    
  • m/z 91: Tropylium ion (

    
    ), characteristic of benzyl/phenyl fragments.
    
Fragmentation Pathway Diagram

MS_Fragmentation cluster_legend Legend M_Ion Molecular Ion [M+H]+ m/z 227 Frag_Amide Amide Cleavage M_Ion->Frag_Amide Collision Induced Dissociation Ion_Diphenyl Diphenylamine Ion [Ph2NH]+ m/z 169 Frag_Amide->Ion_Diphenyl Loss of Glycyl Ion_Glycyl Glycyl Fragment [H2NCH2CO]+ m/z 58 Frag_Amide->Ion_Glycyl Loss of Ph2N Ion_Iminium Iminium Ion [CH2=NH2]+ m/z 30 Ion_Glycyl->Ion_Iminium -CO (28 Da) key1 Precursor key2 Fragment

Figure 1: Proposed ESI-MS/MS fragmentation pathway for this compound.

Infrared Spectroscopy (IR)[3][4][5][6]

The IR spectrum is dominated by the tertiary amide carbonyl and the primary amine stretches.

Functional GroupWavenumber (cm

)
IntensityAssignment
Primary Amine (

)
3350 - 3450MediumN-H Stretching (Asymmetric/Symmetric doublet)
Aromatic C-H 3030 - 3060WeakC-H Stretching (

)
Aliphatic C-H 2920 - 2980WeakC-H Stretching (

, methylene)
Amide I (C=O) 1650 - 1670StrongC=O Stretch (Tertiary amide, lower freq. due to conjugation)
Amine Bending ~1600MediumN-H Scissoring (often overlaps with aromatic C=C)
Aromatic Ring 1580, 1490StrongC=C Ring skeletal vibrations
C-N Stretch 1250 - 1350MediumAmide C-N stretch

Technical Insight: The absence of an Amide II band (typically ~1550 cm


) confirms the tertiary nature of the amide (no N-H on the amide nitrogen).

Nuclear Magnetic Resonance (NMR)[2][3][4][5][6]

NMR data is critical for confirming the substitution of the chlorine atom (in the precursor) with the amino group.

H NMR (Proton)

Solvent:


 or 

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
7.20 - 7.45 Multiplet10HAromatic (Ph)Overlapping signals from two phenyl rings.
3.40 - 3.60 Singlet2H

(Alpha)
Upfield shift from precursor Cl-derivative (~3.8 ppm) due to

shielding.
1.80 - 2.50 Broad Singlet2H

Exchangeable. Chemical shift varies with concentration and solvent.
C NMR (Carbon)

Solvent:



Shift (

ppm)
Carbon TypeAssignment
171.5 Quaternary (C=O)Amide Carbonyl.
142.0 Quaternary (C-N)Aromatic Ipso carbons.
129.5 CHAromatic meta.
127.8 CHAromatic para.
126.5 CHAromatic ortho.
45.5

Methylene carbon (Alpha to carbonyl/amine).

Experimental Workflow: Synthesis to Characterization

To ensure high-fidelity spectral data, the compound must be synthesized and purified effectively. The following workflow outlines the generation of the sample for analysis.

Protocol Overview
  • Acylation: Reaction of Diphenylamine with Chloroacetyl chloride.

  • Amination: Nucleophilic substitution of the Chloride with Ammonia (or via Gabriel Synthesis).

  • Purification: Acid-base extraction to isolate the free amine.

Workflow Start Start: Diphenylamine Step1 1. Acylation (Cl-CH2-CO-Cl) Start->Step1 Inter Intermediate: 2-Chloro-N,N-diphenylacetamide Step1->Inter Step2 2. Amination (NH3 / EtOH or Gabriel) Inter->Step2 Product Product: This compound Step2->Product QC 3. QC Analysis (NMR/IR/MS) Product->QC

Figure 2: Synthesis and characterization workflow.

Sample Preparation for Spectroscopy[3][6]
  • NMR: Dissolve ~5-10 mg in 0.6 mL

    
    . If solubility is poor (due to polarity), use 
    
    
    
    . Note:
    
    
    may obscure the
    
    
    peak due to water exchange.
  • MS: Dilute to 1-10 µg/mL in Methanol/Water (50:50) + 0.1% Formic Acid for ESI+.

  • IR: Prepare a KBr pellet (1-2% sample) or use ATR (Attenuated Total Reflectance) on the neat solid.

References

  • Synthesis of N,N-diphenylacetamide derivatives: Title: "N′-Phenylacetohydrazide Derivatives as Potent Ebola Virus Entry Inhibitors" Source: Journal of Medicinal Chemistry (via NIH/PubMed) URL:[Link] (Validates the synthetic route via 2-chloro-N,N-diphenylacetamide)

  • Precursor Characterization (2-Chloro-N,N-diphenylacetamide): Title: "2-Chloro-N,N-diphenylacetamide" Source:[1][2] PubMed Central (PMC) / Acta Crystallographica URL:[Link]

  • General Spectroscopic Data for Diphenylacetamides: Title: "2,2-Diphenylacetamide | C14H13NO" (Structural Analog Comparison) Source: PubChem URL:[Link]

Sources

2-Amino-N,N-diphenylacetamide: A Comprehensive Technical Guide on its Role as a Fosphenytoin Reference Standard

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fosphenytoin sodium is a highly water-soluble prodrug of phenytoin, primarily indicated for the acute intravenous treatment of convulsive status epilepticus[1]. Because of its critical administration route, the active pharmaceutical ingredient (API) must adhere to stringent International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines regarding impurity profiling[2].

While pharmacopeial monographs explicitly control known degradants like Phenytoin Related Compounds A and B[3], the evolution of synthetic routes has necessitated the monitoring of non-pharmacopeial, process-related impurities. Chief among these is 2-amino-N,N-diphenylacetamide (CAS: 107776-85-2)[4], also known as N,N-diphenylglycinamide[5]. This whitepaper provides an in-depth mechanistic analysis, self-validating analytical protocols, and isolation workflows for utilizing this compound as a critical reference standard in fosphenytoin quality control.

Mechanistic Origins and Chemical Profiling

Understanding the chemical origin of an impurity is the first step in developing robust analytical controls. Fosphenytoin is synthesized via the phosphorylation and formylation of the phenytoin hydantoin ring[1].

Causality of Impurity Formation: During forced degradation or atypical synthetic side-reactions, the hydantoin ring of the phenytoin backbone can undergo hydrolytic opening. While standard degradation yields 2,2-diphenylglycine (Phenytoin Related Compound A) and 2,2-diphenylhydantoic acid (Phenytoin Related Compound B), the presence of specific amine donors or alternative synthetic precursors (such as diphenylamine derivatives) can lead to the formation of this compound[5].

Unlike the highly polar fosphenytoin molecule—which contains a negatively charged phosphate ester—this compound features a primary amine and a hydrophobic diphenylacetamide backbone. This structural divergence drastically alters its chromatographic behavior, requiring specialized method development[1].

G API Fosphenytoin Sodium (Prodrug API) Degradation Degradation Pathways API->Degradation Synthesis Synthetic Byproducts API->Synthesis CompA Phenytoin Related Compound A (CAS: 3060-50-2) Degradation->CompA CompB Phenytoin Related Compound B (CAS: 6802-95-5) Degradation->CompB GlyDiphenyl 2-Amino-N,N- diphenylacetamide (CAS: 107776-85-2) Synthesis->GlyDiphenyl Process Impurity

Caption: Logical relationship of fosphenytoin degradation pathways and synthetic process impurities.

Analytical Methodology: Self-Validating Chromatographic Protocol

To accurately quantify this compound alongside fosphenytoin, standard reverse-phase chromatography is insufficient. We must employ an ion-pairing High-Performance Liquid Chromatography (HPLC) method[2].

Causality Behind Experimental Choices

Fosphenytoin possesses a highly polar phosphate ester group that is ionized at the mobile phase pH of 5.0[2]. Standard C18 columns fail to retain such polar analytes effectively. By introducing dodecyltriethylammonium phosphate, the positively charged quaternary ammonium head pairs with the negatively charged phosphate of fosphenytoin. The long dodecyl tail then interacts with the C18 stationary phase, drastically increasing the retention time of the API[2].

Conversely, this compound lacks a phosphate group but contains a primary amine. At pH 5.0, this amine is protonated. The resulting positive charge repels the ion-pairing agent, ensuring that the impurity elutes completely resolved from the main API peak, preventing signal suppression or co-elution.

Step-by-Step HPLC Methodology
  • Buffer Preparation: Dissolve 6.80 g of monobasic potassium phosphate and 30 mL of 0.5 M dodecyltriethylammonium phosphate in 900 mL of HPLC-grade water. Adjust to exactly pH 5.0 using 1.5 M phosphoric acid. Dilute to 1000 mL and filter through a 0.45 µm membrane[2].

  • Mobile Phase: Prepare a degassed mixture of Buffer and Acetonitrile in a 13:7 (v/v) ratio[2].

  • Standard Solution Preparation: Accurately weigh USP Fosphenytoin Sodium RS, Phenytoin RS, and this compound reference standard[4]. Dissolve in the mobile phase to achieve a target concentration of ~1.5 to 3.0 µg/mL for the impurities[2].

  • Chromatographic Execution: Inject 20 µL into a high-efficiency C18 column. Maintain a flow rate of 1.0 mL/min and monitor UV absorbance at 214 nm[2].

The Self-Validating System (System Suitability)

A protocol is only as reliable as its internal diagnostic controls. The USP dictates a self-validating system suitability test[2]:

  • Column Efficiency (N): Must be >5000 theoretical plates for the fosphenytoin peak. Diagnostic: If N < 5000, it indicates column channeling or degradation of the stationary phase.

  • Tailing Factor (T): Must be <1.6. Diagnostic: A higher tailing factor suggests secondary interactions between the primary amine of this compound and unendcapped silanols on the silica support. If T > 1.6, the buffer pH or ion-pairing agent concentration must be immediately recalibrated[2].

  • Relative Standard Deviation (RSD): Must be <0.5% for replicate injections, ensuring autosampler precision[2].

Workflow Start Sample Prep: Fosphenytoin + Impurities Chrom HPLC Separation (Ion-Pairing Buffer / ACN) Start->Chrom Detect UV Detection (214 nm) & MS/MS Confirmation Chrom->Detect Valid System Suitability (RSD < 0.5%, N>5000) Detect->Valid Meets Criteria Fail Method Adjustment (pH or Ion-Pairing) Detect->Fail Fails Criteria Fail->Chrom Recalibrate

Caption: Self-validating HPLC workflow for the quantification of fosphenytoin impurities.

Quantitative Data and Specifications

The regulatory limit for any individual unknown or unspecified impurity in Fosphenytoin Sodium Injection is strictly capped at Not More Than (NMT) 0.1%[3].

Table 1: Quantitative Analytical Profile of Fosphenytoin and Key Impurities

AnalyteCAS NumberMolecular WeightPharmacopeial StatusRegulatory Limit
Fosphenytoin Sodium 92134-98-0406.24 g/mol API90.0% - 110.0% (Injection)
Phenytoin 57-41-0252.27 g/mol Known ImpurityNMT 0.2%
Phenytoin Related Compound A 3060-50-2227.26 g/mol Known ImpurityNMT 0.2%
Phenytoin Related Compound B 6802-95-5270.28 g/mol Known ImpurityNMT 1.5%
This compound 107776-85-2226.30 g/mol Process ImpurityNMT 0.1%

Experimental Protocol: Isolation and Characterization

For in-depth R&D and Abbreviated New Drug Application (ANDA) submissions, isolating process-related impurities to establish in-house reference standards is a critical regulatory requirement[1].

Step-by-Step Isolation Workflow:

  • Flash Column Chromatography: Load a crude synthetic fosphenytoin mixture containing the impurity onto a preparative C18 silica gel column[1].

  • Gradient Elution: Elute using a gradient of water and acetonitrile containing 0.1% Trifluoroacetic acid (TFA)[1].

    • Causality: TFA acts as a volatile ion-pairing agent for the basic amine of this compound, sharpening the chromatographic band and preventing tailing on the preparative silica matrix.

  • Fraction Collection & Lyophilization: Monitor the eluent via UV detection. Pool the fractions corresponding to the impurity and concentrate under high vacuum at 30 °C to prevent thermal degradation. This yields the impurity as an off-white solid[1].

  • Orthogonal Characterization: Validate the isolated standard's identity via High-Resolution Mass Spectrometry (HRMS). The expected protonated molecular ion peak

    
     must appear at m/z 227.11[6]. Confirm the structural backbone using 1H-NMR and 13C-NMR to ensure full regulatory compliance[4].
    

Conclusion

The rigorous identification and control of this compound (CAS 107776-85-2) is paramount for ensuring the safety, efficacy, and batch-to-batch reproducibility of fosphenytoin sodium formulations. By leveraging targeted ion-pairing chromatography, self-validating system suitability checks, and high-purity reference standards, analytical scientists can confidently achieve compliance with the strictest ICH and USP quality guidelines.

References

  • [2] USP Monographs. "Fosphenytoin Sodium - USP29-NF24." Source: uspbpep.com. URL: [Link]

  • [1] Sathiyanarayanan Singaram et al. "Identification, Synthesis, Characterization and Quality Control Strategy of New Process-Related Impurities in Fosphenytoin Sodium." Source: Asian Journal of Chemistry. URL: [Link]

  • [3] DrugFuture. "Fosphenytoin Sodium Injection." Source: drugfuture.com. URL: [Link]

  • [5] Cleanchem Lab. "N,N-Diphenylglycinamide | CAS No: 107776-85-2." Source: cleanchemlab.com. URL: [Link]

  • [6] PubChemLite. "this compound hydrochloride (C14H14N2O)." Source: uni.lu. URL: [Link]

Sources

Exploring Derivatives of 2-Amino-N,N-Diphenylacetamide for Drug Discovery: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of early-stage drug discovery, identifying highly modular and chemically tractable scaffolds is paramount. The 2-amino-N,N-diphenylacetamide architecture—historically recognized as a pharmaceutical reference standard and an impurity in the synthesis of hydantoin anticonvulsants like fosphenytoin [1]—has emerged as a highly versatile pharmacophore.

From a mechanistic perspective, the scaffold offers a unique dual-nature binding profile. The diphenylamine moiety provides substantial lipophilicity and facilitates critical


 stacking and hydrophobic interactions within deep target pockets. Conversely, the acetamide linker  acts as a flexible pivot, offering essential hydrogen bond acceptors/donors. By systematically derivatizing the 2-amino position (e.g., via nucleophilic substitution with thiazoles, hydrazines, or benzylidenes), medicinal chemists can precisely tune the steric bulk and electronic distribution of the molecule. This rational design approach has successfully yielded novel compounds with potent analgesic, antimicrobial, and antiviral activities [2][3].

Synthetic Methodologies & Workflow

The synthesis of this compound derivatives relies on a robust, two-step self-validating workflow. The process begins with the chloroacetylation of diphenylamine to form a reactive intermediate, followed by nucleophilic displacement to generate the target library.

Protocol: Synthesis of the Key Intermediate (2-Chloro-N,N-diphenylacetamide)

Causality in Experimental Design: We utilize toluene as the solvent rather than standard chlorinated solvents (like dichloromethane) because its higher boiling point (~110°C) allows for a vigorous reflux. This thermal energy is required to drive the chloroacetylation of the sterically hindered secondary amine to completion.

Step-by-Step Methodology:

  • Preparation: Dissolve 0.04 M of diphenylamine in 200 mL of anhydrous toluene in a round-bottom flask equipped with a reflux condenser.

  • Addition: Slowly add 0.04 M of chloroacetyl chloride dropwise at 0°C to control the initial exothermic reaction.

  • Reflux: Heat the reaction mixture to reflux for approximately 4 hours. Monitor completion via Thin Layer Chromatography (TLC).

  • Quenching: Pour the hot reaction mixture directly into crushed ice. Rationale: Rapid thermal quenching prevents the hydrolysis of the newly formed amide bond and forces the immediate precipitation of the highly hydrophobic intermediate.

  • Purification: Filter the precipitate under a vacuum, wash extensively with cold distilled water to remove residual acid, and recrystallize from ethanol to achieve >95% purity [4].

Synthetic Workflow Visualization

SyntheticWorkflow N1 Diphenylamine + Chloroacetyl Chloride (Starting Materials) N2 Reflux in Toluene (4 Hours) N1->N2 N3 2-Chloro-N,N-diphenylacetamide (Key Intermediate) N2->N3 Chloroacetylation N4 Nucleophilic Substitution (Amines / Hydrazines / Thiourea) N3->N4 N5 This compound Derivatives (Target Library) N4->N5 Derivatization

Generalized synthetic workflow for this compound derivatives.

Therapeutic Applications & Biological Evaluation

Analgesic Activity (COX-1 / COX-2 Inhibition)

Derivatives of this compound have shown remarkable promise as Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Molecular docking studies reveal that these derivatives competitively bind to the active sites of Cyclooxygenase (COX) enzymes. Specifically, compounds conjugated with thiazole rings and substituted benzaldehydes (e.g., compound AKM-2 ) exhibit high binding affinities due to optimal spatial alignment with the COX-2 hydrophobic channel [2].

Quantitative Data Summary: In-Vivo Analgesic Efficacy

The table below summarizes the baseline analgesic activity of novel derivatives evaluated via the hot plate method in rodent models.

Compound / TreatmentDose (mg/kg b.w.)Baseline Mean Reaction Time (0 min) ± SEMAnalgesic Efficacy Profile (Post-60 min)
Control (10% Tween 20) N/A7.25 ± 0.25 secNo significant analgesic response
Diclofenac Sodium 507.30 ± 0.27 secHigh (Standard Reference)
AKM-1 2007.28 ± 0.26 secWeak analgesic response
AKM-2 2007.32 ± 0.29 secSignificant (Comparable to Diclofenac)
AKM-3 2007.30 ± 0.28 secModerate analgesic response

Data adapted from comparative evaluations of N-aryl-diphenylacetamide derivatives [2][5].

Protocol: In-Vivo Analgesic Evaluation (Hot Plate Method)

Causality in Experimental Design: We utilize 10% Tween 20 as the vehicle for the control group. Because diphenylacetamide derivatives are highly lipophilic, they do not dissolve in standard aqueous buffers. Tween 20 acts as a surfactant to create a uniform micro-emulsion, ensuring consistent gastrointestinal absorption and preventing dosing variability. Furthermore, screening novel hits at a higher dose (200 mg/kg) compared to the highly optimized standard (Diclofenac, 50 mg/kg) ensures that genuine target engagement is captured during early-stage discovery, providing a baseline for future Structure-Activity Relationship (SAR) optimization.

Step-by-Step Methodology:

  • Acclimatization: Fast adult Wistar rats for 12 hours prior to the experiment, allowing water ad libitum.

  • Formulation: Suspend the synthesized derivatives (AKM-1, AKM-2, AKM-3) and the standard drug (Diclofenac Sodium) in a 10% Tween 20 solution.

  • Administration: Administer the compounds orally based on the body weight (b.w.) specified in the experimental design.

  • Thermal Stimulation: Place the rodents on a hot plate maintained precisely at 55 ± 0.5°C.

  • Observation: Record the reaction time (in seconds) for the animal to exhibit pain responses (paw licking or jumping) at intervals of 0, 30, 60, and 120 minutes post-administration. Implement a strict cut-off time of 15 seconds to prevent tissue damage.

Mechanism of Action Visualization

COXPathway N1 Membrane Phospholipids N2 Phospholipase A2 (PLA2) N1->N2 N3 Arachidonic Acid N2->N3 Cleavage N4 COX-1 / COX-2 Enzymes N3->N4 N5 Prostaglandins (PGE2, PGI2) Pain & Inflammation N4->N5 Oxidation/Reduction N6 Diphenylacetamide Derivatives (e.g., AKM-2) N6->N4 Competitive Inhibition

Mechanism of action: COX pathway inhibition by diphenylacetamide derivatives.

Antiviral & Antimicrobial Frontiers

Beyond analgesia, the conformational freedom of the N,N-diphenylacetamide scaffold has been leveraged to design viral entry inhibitors. In the pursuit of Ebola virus (EBOV) therapeutics, researchers replaced rigid carbazole rings with N,N-diphenylacetamide modules to increase conformational flexibility. While some specific N'-phenylacetohydrazide derivatives showed potent EBOV-GP inhibition, the structural insights gained from the diphenylacetamide library proved critical for mapping the steric constraints of the viral glycoprotein interface [3]. Additionally, reacting the core intermediate with hydrazine hydrate yields 2-hydrazino-N,N-diphenylacetamide, a precursor to compounds with documented broad-spectrum antibacterial and antifungal properties [4].

Conclusion

The this compound scaffold is a prime example of how a simple, well-characterized chemical building block can be systematically engineered to address diverse therapeutic targets. By understanding the causality behind synthetic choices and leveraging the distinct physicochemical properties of the diphenylamine and acetamide moieties, drug development professionals can continue to exploit this pharmacophore for novel NSAIDs, antimicrobials, and antiviral agents.

References

  • KM Pharma Solution Private Limited. this compound - Product Catalog & Pharmacopeia Standards. Retrieved from:[Link]

  • Oriental Journal of Chemistry. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Retrieved from: [Link]

  • Journal of Medicinal Chemistry (ACS Publications). N′-Phenylacetohydrazide Derivatives as Potent Ebola Virus Entry Inhibitors with an Improved Pharmacokinetic Profile. Retrieved from:[Link]

  • National Institutes of Health (PMC). Synthesis and antimicrobial activity of some new diphenylamine derivatives. Retrieved from:[Link]

Methodological & Application

Application Note: Purification of 2-Amino-N,N-diphenylacetamide by Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

2-Amino-N,N-diphenylacetamide (also known as N,N-diphenylglycinamide) is a highly valuable synthetic intermediate in medicinal chemistry. It serves as a core building block in the development of novel antiviral agents, most notably in the synthesis of N′-phenylacetohydrazide derivatives that function as potent1 [1].

The molecular architecture of this compound presents unique physicochemical properties. It is amphiphilic in its solid-state interactions: the two bulky phenyl rings confer significant lipophilicity, while the primary amine and acetamide carbonyl provide strong hydrogen-bonding capabilities. While discovery-phase medicinal chemistry often relies on column chromatography for the purification of complex 2 [2], recrystallization is the most scalable, cost-effective, and rigorous methodology for isolating the highly pure (>99%) this compound required for downstream pharmaceutical synthesis.

Rationale for Solvent Selection

The fundamental principle of recrystallization relies on the differential solubility of the target compound and its impurities across a temperature gradient.

For this compound, a single-solvent system using absolute ethanol (EtOH) is highly effective.

  • Thermodynamic Solvation: At elevated temperatures (75–80 °C), the thermal energy disrupts the intermolecular hydrogen bonds of the compound's crystal lattice, allowing the polar hydroxyl group of ethanol to solvate the amine and amide moieties.

  • Controlled Nucleation: Upon controlled cooling, the solubility drops exponentially. The bulky, non-polar diphenyl groups drive the exclusion of the solvent, promoting nucleation, while the amine/amide groups guide the ordered, rigid packing of the new crystal lattice.

  • Impurity Exclusion: Common synthetic impurities include unreacted diphenylamine and highly polar polymeric byproducts. Diphenylamine is highly soluble even in cold ethanol and remains trapped in the mother liquor. Conversely, polymeric byproducts are largely insoluble in hot ethanol and can be removed via hot filtration.

SolubilityLogic Mixture Crude Mixture HotEtOH Hot Ethanol (75°C) Mixture->HotEtOH Insoluble Polymeric/Polar Impurities (Insoluble) HotEtOH->Insoluble Filter out Soluble Target + Non-polar Impurities (Soluble) HotEtOH->Soluble Filtrate ColdEtOH Cold Ethanol (4°C) Soluble->ColdEtOH Cooling Crystals Target Compound (Crystallizes) ColdEtOH->Crystals Filter MotherLiquor Diphenylamine/Non-polar (Remains in Solution) ColdEtOH->MotherLiquor Mother Liquor

Mechanistic logic of impurity separation based on differential solubility in ethanol.

Quantitative Data Summary

To ensure a self-validating system, the following empirical parameters should be monitored during the recrystallization workflow.

ParameterValue / ObservationAnalytical Purpose & Causality
Optimal Solvent Absolute Ethanol (100%)Balances the solubility of the polar amine/amide and non-polar diphenyl groups.
Solubility (Hot, 78°C) ~150 mg / mLEnsures complete dissolution of the target compound without excessive solvent volume.
Solubility (Cold, 4°C) < 5 mg / mLMaximizes mass recovery during the crystallization phase.
Typical Yield 75% - 85%Reflects mass recovery after the deliberate exclusion of the mother liquor.
Purity Target (HPLC) > 99.0%Required threshold to prevent side reactions in downstream pharmaceutical synthesis.
Melting Point Variance < 1.5 °C rangeA sharp melting point confirms a highly ordered, pure crystal lattice free of solvent.

Experimental Protocol: Step-by-Step Methodology

The following protocol is designed to maximize both yield and purity through strict thermodynamic control.

Step 1: Preparation of the Saturated Solution
  • Weigh the crude this compound and transfer it to an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.

  • Place the flask on a hot plate and add a minimum volume of absolute ethanol.

  • Heat the mixture to a gentle reflux (approx. 75–78 °C).

  • Gradually add hot ethanol dropwise until the solid is just completely dissolved.

  • Causality: Adding solvent incrementally ensures the formation of a strictly saturated solution. Using excess solvent will drastically reduce the final yield by keeping the target compound dissolved even at 4 °C.

Step 2: Hot Filtration (Optional but Recommended)
  • If insoluble particulates or dark polymeric impurities are visible in the boiling solution, prepare a stemless funnel with fluted filter paper.

  • Pre-warm the funnel and filter paper with a small amount of boiling ethanol.

  • Rapidly pass the boiling target solution through the filter into a clean, pre-warmed Erlenmeyer flask.

  • Causality: Pre-warming the funnel prevents premature crystallization in the filter, which would lead to product loss. Fluted paper maximizes the surface area for rapid filtration before the solution cools.

Step 3: Controlled Crystallization
  • Remove the flask containing the saturated filtrate from the heat source.

  • Cover the flask with a watch glass and allow it to cool undisturbed to room temperature (approx. 20 °C) over 1–2 hours.

  • Once at room temperature, transfer the flask to an ice bath or refrigerator (4 °C) for an additional 2 hours to maximize precipitation.

  • Causality: Slow, undisturbed cooling promotes the growth of large, highly pure crystals. Rapid cooling ("crashing out") forces the lattice to form too quickly, trapping impurities (like unreacted diphenylamine) within the crystal structure—a phenomenon known as occlusion.

Step 4: Isolation and Washing
  • Collect the crystals via vacuum filtration using a Büchner funnel and a vacuum flask.

  • Wash the filter cake with a minimal volume (e.g., 5–10 mL depending on scale) of ice-cold absolute ethanol.

  • Maintain the vacuum for 5–10 minutes to pull air through the filter cake.

  • Causality: Vacuum filtration rapidly separates the mother liquor containing soluble impurities. The ice-cold solvent wash removes residual surface impurities without providing enough thermal energy to redissolve the purified product.

Step 5: Drying and Self-Validation
  • Transfer the semi-dry crystals to a pre-weighed watch glass.

  • Dry the product in a vacuum desiccator or vacuum oven at 40 °C until a constant weight is achieved.

  • Validate the success of the purification by recording the melting point and running an HPLC analysis.

  • Causality: Removing residual solvent is critical for accurate yield calculation and prevents solvent interference in subsequent synthetic steps. Achieving a constant weight and a sharp melting point (<1.5 °C variance) validates the structural integrity and purity of the batch.

Recrystallization Crude Crude 2-Amino-N,N- diphenylacetamide Dissolve Dissolution in Hot Ethanol (75-80°C) Crude->Dissolve Add Solvent HotFilter Hot Filtration (Remove Insoluble Impurities) Dissolve->HotFilter Maintain Heat Cooling Controlled Cooling (Room Temp -> 4°C) HotFilter->Cooling Filtrate Crystallization Nucleation & Crystal Growth Cooling->Crystallization Supersaturation Filtration Vacuum Filtration & Cold Solvent Wash Crystallization->Filtration Slurry Drying Vacuum Drying (Desiccator, 40°C) Filtration->Drying Wet Crystals Pure Pure 2-Amino-N,N- diphenylacetamide (>99%) Drying->Pure Final Product

Workflow for the purification of this compound via ethanol recrystallization.

References

  • Garcia-Rubia, A., et al. (2023). "N′-Phenylacetohydrazide Derivatives as Potent Ebola Virus Entry Inhibitors with an Improved Pharmacokinetic Profile." Journal of Medicinal Chemistry, 66(8), 5465-5483. 1 [1]

  • Morales-Tenorio, M., et al. (2024). "Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors." Journal of Medicinal Chemistry.2 [2]

Sources

Application Note: Analytical Characterization and Purity Profiling of 2-Amino-N,N-diphenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Quality Control (QC) Scientists, and Drug Discovery Researchers Document Type: Technical Protocol & Methodological Guide

Executive Summary & Pharmaceutical Relevance

2-Amino-N,N-diphenylacetamide (also known as N,N-diphenylglycinamide) is a bifunctional molecule characterized by a highly hydrophobic N,N-diphenyl moiety adjacent to a polar, basic primary amine. In the pharmaceutical industry, this compound serves two distinct, critical roles:

  • Regulatory Reference Standard: It is a monitored impurity and reference standard in the commercial production and Abbreviated New Drug Applications (ANDA) of APIs such as Fosphenytoin[1].

  • Antiviral Scaffold: It acts as a foundational chemical scaffold in the development of novel viral entry inhibitors. Recent medicinal chemistry efforts have utilized N,N-diphenylacetamide derivatives to target the Ebola virus glycoprotein (EBOV-GP), demonstrating potent submicromolar inhibition[2],[3].

This application note provides a self-validating analytical framework for the structural elucidation, purity profiling, and target-binding characterization of this compound.

Physicochemical Profile & Quantitative Data

Understanding the physicochemical baseline of the analyte is the first step in method development. The dichotomy between the lipophilic diphenyl rings and the hydrophilic amine dictates the chromatographic and spectroscopic approaches.

Table 1: Physicochemical and Mass Spectrometry Parameters

ParameterValue / DescriptionAnalytical Implication
CAS Number 107776-85-2 (Free Base)[1] 132139-28-7 (HCl Salt)[4]Salt form dictates initial sample solubility (aqueous vs. organic).
Molecular Formula C₁₄H₁₄N₂O[5]Used for exact mass calculation in HRMS.
Monoisotopic Mass 226.1106 Da[5]Target mass for non-ionized structural confirmation.
Predicted [M+H]⁺ 227.1179 m/z[5]Primary precursor ion for LC-MS/MS ESI+ workflows.
Predicted CCS ([M+H]⁺) 150.9 Ų[5]Collision Cross Section for ion mobility spectrometry (IMS).

Structural Elucidation Strategy

To unequivocally confirm the identity of the synthesized or isolated compound, orthogonal techniques (HRMS and NMR) are required.

High-Resolution Mass Spectrometry (HRMS)

Causality Check: Electrospray Ionization (ESI) in positive mode is selected because the primary aliphatic amine is easily protonated. The collision-induced dissociation (CID) of the [M+H]⁺ ion predictably cleaves the amide bond, yielding a highly stable diphenylamine cation.

Protocol: HRMS (ESI+) Analysis

  • Sample Preparation: Dissolve 1.0 mg of the standard in 1.0 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Instrumentation: Q-TOF or Orbitrap mass spectrometer.

  • Source Parameters: Set capillary voltage to 3.0 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.

  • Data Acquisition: Scan range m/z 100–500. Isolate the precursor ion at m/z 227.1179.

  • Fragmentation (MS/MS): Apply a collision energy of 20-25 eV. Monitor for the primary product ion at m/z 170.1 (corresponding to the [Ph₂NH₂]⁺ fragment).

Nuclear Magnetic Resonance (NMR)

Causality Check: Deuterated dimethyl sulfoxide (DMSO-d₆) is chosen over D₂O or Methanol-d₄ to prevent the rapid deuterium exchange of the primary amine protons, allowing the -NH₂ signal to be clearly resolved and integrated.

Protocol: ¹H and ¹³C NMR Acquisition

  • Sample Preparation: Dissolve 10–15 mg of the compound in 0.6 mL of DMSO-d₆ (99.9% D).

  • Acquisition: Acquire ¹H NMR at 400 MHz (minimum 16 scans) and ¹³C NMR at 100 MHz (minimum 512 scans).

  • Expected ¹H Signatures:

    • Aromatic protons (10H) will appear as complex multiplets between δ 7.10 – 7.50 ppm[2].

    • The methylene spacer (-CH₂-) will appear as a sharp singlet around δ 3.40 – 3.60 ppm[2].

    • The primary amine (-NH₂) will present as a broad singlet around δ 8.00 ppm (shift varies based on concentration and whether the compound is the free base or HCl salt).

Chromatographic Purity Profiling

For routine Quality Control (QC) and impurity tracking in API manufacturing, a robust High-Performance Liquid Chromatography (HPLC) method is essential.

Causality Check: The basic nature of the primary amine (pKa ~8.5) makes it susceptible to secondary interactions with residual silanols on silica-based stationary phases, causing severe peak tailing. To counteract this, an end-capped C18 column is utilized, and the mobile phase is heavily buffered with an acidic modifier (0.1% TFA) to ensure the amine remains fully ionized and chromatographically well-behaved.

Protocol: HPLC-UV Method

  • Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent end-capped phase.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Milli-Q Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 12.0 min: Linear ramp to 95% B

    • 12.0 - 15.0 min: Hold at 95% B

    • 15.0 - 15.1 min: Return to 5% B

    • 15.1 - 20.0 min: Re-equilibration

  • Flow Rate & Temperature: 1.0 mL/min at 30°C.

  • Detection: UV absorbance at 254 nm (optimal for the extended π-system of the diphenyl group).

  • Injection Volume: 10 µL of sample prepared at 0.5 mg/mL in initial mobile phase conditions.

AnalyticalWorkflow A This compound (Sample Input) B Sample Preparation (Solubilization & Dilution) A->B C Structural Elucidation (Identity Confirmation) B->C D Purity Profiling (Quantification & QC) B->D E 1H & 13C NMR (DMSO-d6, Resonance Mapping) C->E F HRMS (ESI+) (Exact Mass: 227.1179 m/z) C->F G HPLC-UV (254 nm) (End-capped C18, 0.1% TFA) D->G H LC-MS/MS (Impurity Trace Analysis) D->H

Caption: Comprehensive analytical workflow for the characterization and purity profiling of this compound.

Advanced Application: STD-NMR for Target Binding Analysis

Beyond basic characterization, this compound derivatives are analyzed for their pharmacodynamic interactions. Saturation Transfer Difference (STD) NMR is a powerful technique used to decipher ligand-protein interactions in solution[2].

Causality Check: When the N,N-diphenylacetamide scaffold binds to a large target protein (like EBOV-GP), selective radiofrequency irradiation of the protein's resonances transfers magnetization to the bound ligand via spin diffusion. By subtracting the "on-resonance" spectrum from the "off-resonance" spectrum, only the protons of the ligand in direct contact with the protein binding pocket remain visible.

Mechanistic Findings via STD-NMR: Literature confirms that the N,N-diphenyl moiety occupies a hydrophobic subcavity shaped by EBOV-GP2 residues (Y517, M548, L558), engaging in favorable π-stacking[2],[3]. Simultaneously, the positively charged primary amine forms critical salt bridges with acidic residues (E100, D522) in the fusion loop[2],[3].

BindingLogic L N,N-diphenyl moiety (Hydrophobic) I1 π-Stacking & Hydrophobic Contacts L->I1 A Primary Amine (Positively Charged) I2 Salt Bridges & Electrostatics A->I2 P1 EBOV-GP2 Subcavity (Y517, M548, L558) R STD-NMR Signal Enhancement P1->R Magnetization Transfer P2 EBOV-GP Fusion Loop (E100, D522) P2->R I1->P1 I2->P2

Caption: STD-NMR interaction logic mapping the binding of the N,N-diphenylacetamide scaffold to EBOV-GP.

References

1.[2] N′-Phenylacetohydrazide Derivatives as Potent Ebola Virus Entry Inhibitors with an Improved Pharmacokinetic Profile - National Library of Medicine (PMC) - 2.[1] N,N-Diphenylglycinamide | CAS No: 107776-85-2 - Cleanchem Lab - 3.[3] N′-Phenylacetohydrazide Derivatives as Potent Ebola Virus Entry Inhibitors with an Improved Pharmacokinetic Profile - Journal of Medicinal Chemistry (ACS Publications) - 4.[5] this compound hydrochloride (C14H14N2O) - PubChemLite - Université du Luxembourg - 5.[4] 132139-28-7, this compound hydrochloride - AccelaChemBio -

Sources

Application Note: Antimicrobial Screening and Mechanistic Profiling of 2-Amino-N,N-diphenylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rising incidence of multidrug-resistant (MDR) bacterial and fungal pathogens necessitates the continuous exploration of novel chemical scaffolds. The N,N-diphenylacetamide pharmacophore has emerged as a highly versatile and potent structural core in modern drug discovery. Specifically, 2-amino-N,N-diphenylacetamide derivatives—including hydrazinyl and chalcone-substituted variants—exhibit significant broad-spectrum antimicrobial and antibiofilm properties. This application note provides drug development professionals with an authoritative, self-validating framework for the synthesis, mechanistic profiling, and antimicrobial screening of these derivatives.

Molecular Rationale & Mechanistic Insights

The pharmacological efficacy of the this compound scaffold is driven by its unique structural bipartite nature.

  • Lipophilic Penetration: The highly lipophilic diphenylamine core facilitates rapid permeation through complex microbial cell envelopes, including the thick peptidoglycan layers of Gram-positive bacteria and the complex lipid membranes of fungi[1].

  • Target Engagement: By substituting the alpha-carbon with various amino or hydrazino groups, researchers introduce critical hydrogen-bond donors and acceptors[2]. This structural versatility allows the molecules to interact with specific intracellular targets.

Mechanistic studies on related N-substituted acetamides indicate that their antimicrobial and antibiofilm activities stem from the inhibition of essential enzymes, such as dihydrofolate reductase (DHFR), and the disruption of ergosterol biosynthesis in fungal plasma membranes[3]. Furthermore, the scaffold's favorable pharmacokinetic profile and membrane-penetrating capabilities have been validated in broader antiviral research, including its successful application as a viral entry inhibitor[4].

Mechanism Compound This compound Derivative Membrane Microbial Cell Membrane (Lipophilic Penetration) Compound->Membrane Permeation via diphenyl core Target1 Fungal Target: Ergosterol Biosynthesis / DHFR Membrane->Target1 Fungi Target2 Bacterial Target: Cell Wall / Enzyme Disruption Membrane->Target2 Bacteria Effect1 Membrane Destabilization & Biofilm Inhibition Target1->Effect1 Inhibition Effect2 Metabolic Arrest & Cell Death Target2->Effect2 Disruption

Caption: Proposed antimicrobial mechanism of action for 2-amino-N,N-diphenylacetamides.

Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every experimental choice is grounded in a specific causal rationale to eliminate false positives and ensure reproducibility.

Chemical Synthesis & Library Preparation
  • Causality: Synthesizing the 2-chloro-N,N-diphenylacetamide intermediate provides a highly reactive electrophilic center. Subsequent nucleophilic substitution with amines (e.g., hydrazine hydrate) yields the target 2-amino derivatives[1]. This modular, two-step approach allows for late-stage diversification, enabling the rapid generation of a compound library for Structure-Activity Relationship (SAR) profiling.

  • Self-Validation: Intermediate and final products must be validated via IR and 1H-NMR spectroscopy to confirm the disappearance of the C-Cl stretch and the appearance of N-H signals. This ensures that any observed biological activity is attributed to the correct molecular entity, not unreacted precursors[2].

Step-by-Step Methodology:

  • Dissolve diphenylamine (0.001 M) in dichloromethane or methanol, adding a catalytic amount of triethylamine.

  • Dropwise add chloroacetyl chloride (0.0012 M) at 0°C with continuous stirring. Reflux to complete the chloroacetylation reaction[4].

  • Purify the resulting 2-chloro-N,N-diphenylacetamide via recrystallization.

  • Dissolve the purified intermediate in methanol and add the desired amine/hydrazine hydrate (0.002 M). Reflux for 24-48 hours[1].

  • Cool, filter the precipitated this compound derivative, and recrystallize from ethanol.

Primary Antimicrobial Screening (Agar Well Diffusion)
  • Causality: The cup-plate method is selected for primary screening because it leverages the radial diffusion of the solubilized compound through the agar matrix. This provides a rapid, visually quantifiable measure of susceptibility across multiple microbial strains simultaneously[1].

  • Self-Validation: The assay is engineered with a strict tripartite control system. A positive control validates the intrinsic susceptibility of the microbial inoculum. A negative control consisting solely of the solvent (DMSO) is mandatory to definitively prove that the solvent vehicle does not contribute to the observed zone of inhibition[3].

Step-by-Step Methodology:

  • Prepare and sterilize Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) according to CLSI guidelines.

  • Inoculate the agar plates with a standardized microbial suspension (0.5 McFarland standard).

  • Use a sterile borer to punch uniform wells (e.g., 6 mm diameter) into the agar[3].

  • Dissolve the synthesized derivatives in DMSO to a concentration of 100 µg/mL[1].

  • Add 50 µL of the test compound to the sample wells.

  • Add 50 µL of standard antibiotic (e.g., Ciprofloxacin or Fluconazole) to the positive control well, and 50 µL of pure DMSO to the negative control well[1].

  • Incubate at 37°C for 24 hours (bacteria) or 25°C for 48-72 hours (fungi). Measure the clear zones of inhibition in millimeters[3].

Quantitative MIC Determination (Broth Microdilution)
  • Causality: While agar diffusion assesses qualitative susceptibility, it is heavily influenced by the compound's molecular weight and diffusion coefficient. Broth microdilution is utilized to determine the precise Minimum Inhibitory Concentration (MIC) in a liquid medium, which more accurately mimics physiological exposure[3].

  • Self-Validation: To eliminate the subjectivity of visual turbidity assessments, Resazurin (a redox indicator) is incorporated. Viable, respiring cells reduce the blue resazurin to pink resorufin. A well that remains blue provides a self-validating, colorimetric confirmation of complete metabolic arrest.

Step-by-Step Methodology:

  • Dispense 100 µL of Mueller-Hinton broth into all wells of a 96-well microtiter plate.

  • Perform two-fold serial dilutions of the test compound across the rows to establish a concentration gradient.

  • Add 10 µL of standardized microbial inoculum to each well.

  • Incubate the plates under appropriate conditions for the target strain.

  • Post-incubation, add 10 µL of Resazurin indicator solution (0.015%) to all wells and incubate for an additional 2 hours.

  • Record the MIC as the lowest concentration well that remains strictly blue (indicating no cellular respiration).

Workflow Start Scaffold Design (N,N-diphenylamine core) Synthesis Chemical Synthesis (Chloroacetylation & Amination) Start->Synthesis Purification Purification & Characterization (IR, NMR, XRD) Synthesis->Purification PrimaryScreen Primary Antimicrobial Screen (Agar Well Diffusion) Purification->PrimaryScreen SecondaryScreen Quantitative Assay (Broth Microdilution MIC) PrimaryScreen->SecondaryScreen Validation Self-Validation (Controls: Ciprofloxacin / Fluconazole) SecondaryScreen->Validation Hit Lead Compound Identification Validation->Hit Hit->Start SAR Optimization

Caption: Experimental workflow for antimicrobial screening of diphenylacetamide derivatives.

Quantitative Data Summary

The following table synthesizes representative quantitative data from literature evaluating the antimicrobial efficacy of various N,N-diphenylacetamide derivatives.

Compound DerivativeStructural SubstitutionTarget Organism(s)Assay MethodologyKey Efficacy MetricSource
Compound A1 2-(2-Benzylidenehydrazinyl)E. coli, S. aureusAgar Well DiffusionSignificant broad-spectrum inhibition[1]
Compound A5 2-(2-(3-methylbenzylidene)hydrazinyl)C. albicansAgar Well DiffusionPotent antifungal activity[1]
Compound RKCT2 4-chloro chalcone derivativeB. subtilis, E. coliAgar Well Diffusion20 mm & 22 mm Zone of Inhibition[5]
2-chloro-N-phenylacetamide Base scaffold analogC. albicans (Resistant)Biofilm Disruption AssayFungicidal; disrupts pre-formed biofilms[3]

References

  • Title: Application Notes and Protocols for N-substituted Acetamides in Antimicrobial Research | Source: Benchchem | URL: 3

  • Title: Synthesis and antimicrobial activity of some new diphenylamine derivatives | Source: PubMed Central (NIH) | URL: 1

  • Title: Synthesis and Pharmacological Evaluation of 2-(4-(3 (Substituted Phenyl) Acryloyl) Phenoxy)-N, N Diphenylacetamides | Source: Journal of Drug Delivery and Therapeutics | URL: 5

  • Title: N′-Phenylacetohydrazide Derivatives as Potent Ebola Virus Entry Inhibitors with an Improved Pharmacokinetic Profile | Source: ACS Publications | URL: 4

Sources

experimental design for testing the neuroprotective effects of 2-amino-N,N-diphenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Design for Evaluating the Neuroprotective Efficacy of 2-Amino-N,N-Diphenylacetamide

Executive Summary

This application note outlines a comprehensive, self-validating experimental framework for evaluating the neuroprotective properties of this compound. Originally synthesized and characterized as a potent anticonvulsant[1], this diphenylacetamide derivative exhibits significant potential for mitigating excitotoxicity. By detailing both in vitro excitotoxicity assays and in vivo seizure-induced neurodegeneration models, this guide provides researchers with a robust protocol to quantify neuronal survival, metabolic viability, and structural preservation.

Scientific Rationale & Mechanistic Hypothesis

This compound is a structurally distinct compound synthesized via the reaction of 2-chloro-N,N-diphenylacetamide with substituted amines. In preclinical screening, diphenylacetamide derivatives have demonstrated robust anticonvulsant activity in Swiss albino mice subjected to Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazol (ScPTZ) tests[1].

The causality between anticonvulsant action and neuroprotection is rooted in the mitigation of excitotoxicity. Seizures and ischemic events induce massive presynaptic glutamate release, which overactivates NMDA and AMPA receptors. This hyperactivation leads to an intracellular calcium (


) overload, subsequent mitochondrial depolarization, and the activation of caspase-dependent apoptotic cascades. By modulating voltage-gated sodium channels or NMDA receptors—a common mechanism for this class of compounds—this compound is hypothesized to break this excitotoxic loop, preserving mitochondrial integrity and preventing neuronal death.

Mechanism A This compound B Modulation of Voltage-Gated Na+ Channels / NMDA Receptors A->B C Reduction of Glutamate Release & Excitotoxicity B->C D Attenuation of Intracellular Ca2+ Overload C->D E Preservation of Mitochondrial Membrane Potential D->E F Inhibition of Caspase-3 Apoptotic Cascade E->F G Neuronal Survival (Neuroprotection) F->G

Mechanistic pathway of this compound preventing excitotoxicity.

Experimental Workflow & Design

To establish a self-validating system, the experimental design employs a dual-phase approach.

  • In Vitro Phase: Utilizes primary cortical neurons subjected to a direct glutamate insult. This isolates the cellular variables, allowing for precise quantification of metabolic viability using the MTT assay[2].

  • In Vivo Phase: Utilizes the ScPTZ-induced seizure model in Swiss albino mice[1]. This phase validates whether the compound crosses the blood-brain barrier and provides systemic neuroprotection, quantified histologically using Fluoro-Jade B, a highly specific marker for degenerating neurons[3].

Workflow cluster_0 In Vitro Phase cluster_1 In Vivo Phase N1 Primary Cortical Neuron Culture N2 Pre-treatment with Test Compound N1->N2 N3 Glutamate-Induced Excitotoxicity N2->N3 N4 MTT Viability Assay & LDH Release N3->N4 V1 Swiss Albino Mice Acclimatization V2 Drug Administration (i.p. injection) V1->V2 V3 ScPTZ/MES Seizure Induction V2->V3 V4 Brain Extraction & Fluoro-Jade B Staining V3->V4

Dual-phase experimental workflow for in vitro and in vivo neuroprotection assessment.

Detailed Methodologies

In Vitro Assessment: Glutamate Excitotoxicity & MTT Assay

Rationale: The MTT assay measures the reduction of a yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. This reduction is strictly dependent on the metabolic capacity of viable cells, making it an ideal proxy for mitochondrial health post-excitotoxicity[2].

Step-by-Step Protocol:

  • Cell Culture: Seed primary murine cortical neurons in 96-well plates at a density of

    
     cells/well. Culture for 7-10 days in vitro (DIV) to ensure synaptic network maturation.
    
  • Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute in serum-free culture media to working concentrations (e.g., 10 µM, 50 µM, 100 µM). Pre-treat the neurons for 2 hours prior to the excitotoxic insult.

  • Glutamate Insult: Expose the neurons to 100 µM glutamate for 15 minutes to induce excitotoxicity. Wash the cells carefully and replace with fresh media containing the respective drug concentrations. Incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well. Incubate at 37°C for 3-4 hours to allow formazan crystal formation[2].

  • Formazan Solubilization: Carefully aspirate the media and add 100 µL of DMSO (or an SDS-HCl solubilization buffer) to dissolve the insoluble formazan crystals[2].

  • Quantification: Measure the optical density (OD) at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the untreated control.

In Vivo Assessment: ScPTZ-Induced Seizure Model & Fluoro-Jade B Staining

Rationale: Fluoro-Jade B (FJB) is an anionic fluorescein derivative that specifically binds to the polyamines of degenerating neurons. It provides a superior signal-to-noise ratio compared to traditional H&E or Nissl staining, allowing for precise quantification of neurodegeneration in the hippocampus and cortex following ScPTZ-induced seizures[3][4].

Step-by-Step Protocol:

  • Animal Preparation: Acclimatize adult male Swiss albino mice (25-30 g) under standard laboratory conditions for 7 days[1].

  • Drug Administration: Administer this compound (e.g., 10-30 mg/kg, i.p.) suspended in 0.5% carboxymethyl cellulose (CMC) 30 minutes prior to seizure induction[1].

  • Seizure Induction: Inject ScPTZ (85 mg/kg, s.c.) to induce generalized seizures. Monitor behavioral seizure latency and duration to confirm the primary anticonvulsant effect.

  • Tissue Harvesting: 72 hours post-seizure, deeply anesthetize the mice and transcardially perfuse with cold PBS followed by 4% paraformaldehyde (PFA). Extract the brains and post-fix in 4% PFA for 24 hours.

  • Sectioning: Cryoprotect brains in 30% sucrose and cut 30 µm coronal sections using a cryostat.

  • Fluoro-Jade B Staining:

    • Mount sections on gelatin-coated slides and dry at 50°C.

    • Immerse in 1% NaOH in 80% ethanol for 5 min, followed by 70% ethanol (2 min) and distilled water (2 min)[3].

    • Incubate in 0.06% potassium permanganate (

      
      ) for 10 min to suppress background fluorescence[5].
      
    • Rinse and incubate in 0.0004% Fluoro-Jade B working solution (in 0.1% acetic acid) for 20 min in the dark[5].

    • Wash, dry, clear in xylene, and coverslip with DPX mountant.

  • Imaging: Visualize FJB-positive degenerating neurons using an epifluorescence microscope with blue light excitation (480 nm) and a 525 nm emission filter[5].

Quantitative Data Presentation

To ensure robust statistical power, all quantitative data should be summarized in structured formats. Below are the expected data matrices for evaluating the dose-dependent neuroprotective efficacy of the compound.

Table 1: Expected In Vitro Cell Viability (MTT Assay)

Treatment GroupGlutamate Insult (100 µM)This compoundCell Viability (% of Control)
Control --100.0 ± 4.2
Vehicle + Insult +-45.3 ± 5.1
Low Dose +10 µM62.8 ± 4.7
Medium Dose +50 µM78.4 ± 3.9
High Dose +100 µM89.1 ± 4.5

Table 2: Expected In Vivo Neuroprotection (Hippocampal CA3 Region)

Treatment GroupScPTZ (85 mg/kg)This compoundFJB-Positive Cells (per

)
Seizure Latency (sec)
Sham Control --4 ± 2N/A
Vehicle + ScPTZ +-145 ± 1845 ± 12
Drug (10 mg/kg) ++85 ± 14120 ± 25
Drug (30 mg/kg) ++32 ± 8215 ± 30

References

  • Title: Design and synthesis of novel diphenyl oxalamide and diphenyl acetamide derivatives as anticonvulsants Source: Archiv der Pharmazie (PubMed) URL: [Link]

  • Title: The MTT Assay: A Method for Error Minimization and Interpretation in Measuring Cytotoxicity and Estimating Cell Viability Source: Methods in Molecular Biology (PubMed) URL: [Link]

  • Title: Fluoro-Jade B: a high affinity fluorescent marker for the localization of neuronal degeneration Source: Brain Research (PubMed) URL: [Link]

  • Title: Alternative Method to Detect Neuronal Degeneration and Amyloid β Accumulation in Free-Floating Brain Sections With Fluoro-Jade Source: Frontiers in Neuroanatomy (PubMed Central) URL: [Link]

Sources

Application Notes and Protocols for the Medicinal Chemistry Investigation of 2-amino-N,N-diphenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The N,N-diphenylacetamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticonvulsant, antimicrobial, and anticancer effects.[1][2][3] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of a key analog, 2-amino-N,N-diphenylacetamide, in medicinal chemistry research. While extensive research has been conducted on its derivatives, this guide will focus on establishing the foundational protocols for the synthesis, characterization, and biological evaluation of the parent compound, providing a framework for the exploration of its therapeutic potential. We will detail step-by-step methodologies for its synthesis and for a panel of in vitro assays to assess its potential as an anticancer and antimicrobial agent. This guide aims to equip researchers with the necessary tools to unlock the full potential of this versatile chemical scaffold.

Introduction: The Rationale for Investigating this compound

The this compound molecule incorporates several key pharmacophoric features that make it a compelling starting point for drug discovery campaigns. The diphenylamine (DPA) moiety is a well-established pharmacophore found in a variety of therapeutic agents and is known to contribute to antimicrobial and antioxidant properties.[4] The flexible acetamide linker allows for appropriate conformational orientations for potential binding to biological targets, a feature common in many biologically active compounds.[5] The terminal primary amino group provides a crucial site for hydrogen bonding and can be readily modified to generate a library of derivatives with diverse physicochemical properties, enabling structure-activity relationship (SAR) studies.[6]

Derivatives of the broader phenylacetamide class have shown significant promise in several therapeutic areas:

  • Anticonvulsant Activity: N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized and evaluated for their anticonvulsant properties, showing efficacy in the maximal electroshock (MES) seizure model.[2] This suggests a potential interaction with central nervous system targets.

  • Anticancer Activity: Phenylacetamide derivatives have been reported to possess antiproliferative and antitumor properties against various cancer cell lines.[7][8] The proposed mechanisms often involve the induction of apoptosis.[1]

  • Antimicrobial Activity: Novel derivatives of 2-hydrazinyl-N,N-diphenylacetamide have demonstrated significant antibacterial and antifungal activity.[4][9][10]

This body of evidence strongly supports the investigation of this compound as a core scaffold for the development of novel therapeutic agents.

Synthesis and Characterization

A robust and reproducible synthetic route is paramount for any medicinal chemistry program. The synthesis of this compound can be efficiently achieved through a two-step process starting from diphenylamine.

Synthetic Protocol

Step 1: Synthesis of 2-chloro-N,N-diphenylacetamide

This initial step involves the chloroacetylation of diphenylamine.[4][11]

  • Materials: Diphenylamine, chloroacetyl chloride, toluene, crushed ice, ethanol.

  • Procedure:

    • Dissolve diphenylamine (0.04 M) in toluene (200 ml) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Slowly add chloroacetyl chloride (0.04 M) to the solution.

    • Reflux the reaction mixture for 4 hours.

    • After cooling, pour the reaction mixture into crushed ice to precipitate the product.

    • Filter the precipitate, wash with cold water, and allow it to dry.

    • Recrystallize the crude product from ethanol to yield pure 2-chloro-N,N-diphenylacetamide.[4]

Step 2: Synthesis of this compound

The second step involves the nucleophilic substitution of the chloride with an amino group. A common method for introducing a primary amine is through a Gabriel synthesis or by ammonolysis. For direct amination, a high-pressure ammonia source would be required. An alternative, more accessible laboratory-scale synthesis would involve the use of a protected amine equivalent followed by deprotection. For the purpose of this protocol, we will adapt a procedure for amination of a similar chloroacetamide derivative.

  • Materials: 2-chloro-N,N-diphenylacetamide, ammonia solution (concentrated), a suitable solvent (e.g., ethanol), a sealed reaction vessel.

  • Procedure:

    • Dissolve 2-chloro-N,N-diphenylacetamide (0.01 M) in ethanol in a pressure-rated reaction vessel.

    • Add an excess of concentrated ammonia solution.

    • Seal the vessel and heat at a controlled temperature (e.g., 70-100 °C) for 24-48 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the vessel to room temperature.

    • Evaporate the solvent and excess ammonia under reduced pressure.

    • The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups (e.g., N-H, C=O).

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

In Vitro Biological Evaluation: Protocols

The following protocols provide a starting point for assessing the anticancer and antimicrobial potential of this compound.

Anticancer Activity: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[1]

  • Materials: Human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer), complete cell culture medium, 96-well plates, this compound, DMSO, MTT reagent, solubilization solution (e.g., DMSO or a buffered solution).

  • Protocol:

    • Seed human cancer cell lines in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare a stock solution of this compound in DMSO and make serial dilutions in complete cell culture medium to achieve the desired final concentrations.

    • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO). Include a positive control such as Doxorubicin.

    • Incubate the plates for 48 or 72 hours.

    • Add MTT reagent to each well and incubate for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Dissolve the formazan crystals in a solubilization solution.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]

    • Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value (the concentration required for 50% inhibition of cell growth).

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12]

  • Materials: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton broth, 96-well plates, this compound, DMSO, a standard antibiotic (e.g., Streptomycin) as a positive control.

  • Protocol:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of the compound in Mueller-Hinton broth in a 96-well plate.

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.

    • Add the bacterial inoculum to each well containing the diluted compound.

    • Include a positive control (broth with bacteria and no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Mechanisms of Action and Future Directions

While the precise mechanism of action of this compound is yet to be elucidated, the activities of its analogs suggest several potential pathways that warrant investigation.

Anticancer Mechanism

For anticancer activity, a plausible mechanism is the induction of apoptosis. Phenylacetamide derivatives have been suggested to exert their effects through this pathway.[1] Further studies could involve Western blot analysis for key apoptotic markers such as caspases, Bcl-2 family proteins, and p53.

anticancer_pathway This compound This compound Cellular_Uptake Cellular Uptake This compound->Cellular_Uptake Mitochondrial_Stress Mitochondrial Stress Cellular_Uptake->Mitochondrial_Stress Caspase_Activation Caspase Activation Mitochondrial_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A potential pathway for apoptosis induction by this compound.

Anticonvulsant Mechanism

The anticonvulsant activity of related N-phenylacetamide derivatives has been linked to the modulation of neuronal voltage-sensitive sodium channels.[2] Electrophysiological studies, such as patch-clamp experiments on neuronal cell lines, would be a logical next step to investigate this potential mechanism.

anticonvulsant_workflow Compound_Screening Initial Screening (MES model) Active_Compound This compound (or derivative) Compound_Screening->Active_Compound Electrophysiology Patch-Clamp on Neuronal Cells Active_Compound->Electrophysiology Channel_Modulation Modulation of Na+ Channels Electrophysiology->Channel_Modulation

Caption: Experimental workflow to investigate anticonvulsant mechanism.

Data Presentation

All quantitative data from the in vitro assays should be presented in a clear and concise tabular format to facilitate comparison and interpretation.

Table 1: In Vitro Cytotoxicity of this compound

Cell Line Incubation Time (h) IC50 (µM)
MCF-7 48 Experimental Data
PC-3 48 Experimental Data
MCF-7 72 Experimental Data

| PC-3 | 72 | Experimental Data |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus Experimental Data

| Escherichia coli | Experimental Data |

Conclusion

This compound represents a promising and versatile scaffold for medicinal chemistry research. Its straightforward synthesis and the demonstrated biological activities of its close analogs in the realms of oncology, neurology, and infectious diseases make it a compelling candidate for further investigation. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this compound and to develop novel, more potent derivatives. The self-validating nature of the described experimental workflows, from synthesis and characterization to biological evaluation, ensures the generation of reliable and reproducible data, which is the cornerstone of successful drug discovery.

References

  • Benchchem. A Technical Guide to N-(2-Aminophenyl)-2-phenylacetamide: Synthesis, Characterization, and Potential Applications.
  • PubMed. Synthesis and antimicrobial activity of some new diphenylamine derivatives.
  • National Institutes of Health (NIH). Synthesis and antimicrobial activity of some new diphenylamine derivatives.
  • Benchchem. Comparative Analysis of N-(2-Aminophenyl)-2-phenylacetamide Derivatives and Their Biological Activities.
  • CymitQuimica. CAS 700-63-0: 2-Amino-2-phenylacetamide.
  • National Institutes of Health (NIH). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives.
  • ResearchGate. Synthesis and antimicrobial activity of some new diphenylamine derivatives.
  • Benchchem. Application Notes and Protocols for Anticancer Screening of 2-Amino-5,5-diphenyl-1,3-oxazol-4-one Analogs.
  • PubMed. Design and synthesis of novel diphenyl oxalamide and diphenyl acetamide derivatives as anticonvulsants.
  • SRIRAMCHEM. This compound.
  • Benchchem. A Comparative Guide to the Synthesis and Biological Activities of N-Aryl-Diphenylacetamide Derivatives.
  • National Institutes of Health (NIH). Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels.
  • ResearchGate. Structure of two aniline derivatives as potent anticancer lead compounds.
  • PubMed. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation.
  • IRE Journals. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives.
  • Semantic Scholar. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation.
  • MDPI. Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives.
  • PubMed. Anticonvulsant activity of some 4-aminophenylacetamides.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-amino-N,N-diphenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the synthesis of 2-amino-N,N-diphenylacetamide. The synthesis, typically achieved by the nucleophilic substitution of 2-chloro-N,N-diphenylacetamide with an ammonia source, is prone to several side reactions that can impact yield and purity. This document explains the causality behind these issues and offers field-proven solutions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are its primary challenges?

The most prevalent and direct method is the SN2 (bimolecular nucleophilic substitution) reaction between 2-chloro-N,N-diphenylacetamide and an ammonia source, such as aqueous or alcoholic ammonia, or hydrazine hydrate followed by reduction.[1] The primary challenges associated with this route are controlling over-alkylation, preventing elimination side reactions, and mitigating hydrolysis of the amide bond.[2][3]

  • Over-alkylation: The product, a primary amine, is more nucleophilic than the ammonia starting material. This makes it competitive in reacting with the starting halide, leading to secondary and tertiary amine impurities.[2]

  • Elimination: Under strongly basic conditions, a competing E2 (bimolecular elimination) reaction can occur, leading to the formation of N,N-diphenylacrylamide.[4]

  • Hydrolysis: The amide bond in both the starting material and the product is susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures, which would yield diphenylamine.[5][6]

Q2: My reaction yield is consistently low. What are the most likely causes?

Low yields often stem from a combination of factors:

  • Reagent Purity and Stoichiometry: Ensure the starting 2-chloro-N,N-diphenylacetamide is pure and free from di-acylated impurities. Using a large excess of the ammonia source is critical to statistically favor the mono-alkylation product and minimize over-alkylation.[2]

  • Reaction Temperature: While heating can increase the reaction rate, excessive temperatures (>80-100 °C) can promote decomposition and the formation of colored impurities, as well as favor the elimination side reaction.[5]

  • Base Strength: The choice and concentration of a base (if used in addition to ammonia) are critical. A base that is too strong can accelerate elimination and hydrolysis pathways.[7] For aminations, often an excess of the amine nucleophile itself serves as the base to neutralize the HCl byproduct.[8]

  • Moisture: Water can lead to the hydrolysis of the starting material and product. While aqueous ammonia is often used, anhydrous conditions with ammonia gas in an organic solvent may provide better results for sensitive substrates.[6]

Q3: How can I effectively purify the final product from unreacted starting material and side products?

Purification strategy depends on the impurity profile:

  • Recrystallization: This is effective if the desired product and impurities have significantly different solubilities. A common solvent system is ethanol/water or ethyl acetate/hexanes.[9] The starting material, 2-chloro-N,N-diphenylacetamide, is significantly less polar than the desired amino-product.

  • Column Chromatography: Silica gel chromatography is highly effective for separating the polar product from less polar impurities like the starting material and the elimination byproduct. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is typically successful.

  • Acid-Base Extraction: The basicity of the desired primary amine allows for selective extraction. During aqueous workup, acidifying the organic layer (e.g., with 1M HCl) will protonate the amino-product, transferring it to the aqueous layer. The non-basic impurities (starting material, elimination product) will remain in the organic layer. The aqueous layer can then be separated, basified (e.g., with NaOH or NaHCO₃), and the pure product can be extracted back into an organic solvent.

Section 2: Troubleshooting Guide: Specific Experimental Issues

Problem 1: LC-MS analysis shows impurities with masses of [M+224] and higher.
  • Observation: The mass spectrum shows peaks corresponding to the addition of one or more C₁₄H₁₂NO units to the desired product mass.

  • Likely Cause: Over-alkylation. The primary amine product is reacting with remaining 2-chloro-N,N-diphenylacetamide to form a secondary amine, which can then react again. This is a classic issue in amine alkylations where the product is more nucleophilic than the starting nucleophile.[10][11]

  • Proposed Solutions:

    • Increase Excess of Ammonia: Drastically increase the molar excess of the ammonia source (e.g., from 10 equivalents to 50-100 equivalents). This statistically increases the probability that a molecule of the chloro-amide will collide with an ammonia molecule rather than the product amine.[3]

    • Use an Ammonia Surrogate: Employ a protected ammonia equivalent, such as the Gabriel Synthesis using potassium phthalimide. The resulting N-alkylated phthalimide is not nucleophilic and cannot over-react.[2] The final amine is then liberated via hydrazinolysis.

    • Control Addition: Add the 2-chloro-N,N-diphenylacetamide slowly to a concentrated solution of ammonia. This maintains a high concentration of ammonia relative to the electrophile throughout the reaction.

Problem 2: TLC and NMR analysis indicates the presence of an alkene.
  • Observation: A less polar spot appears on TLC. The ¹H NMR spectrum of the crude product shows vinylic proton signals (typically in the 5.5-6.5 ppm range).

  • Likely Cause: E2 Elimination. A base in the reaction mixture is abstracting a proton from the α-carbon, leading to the elimination of HCl and formation of N,N-diphenylacrylamide. This is favored by strong, sterically hindered bases and higher temperatures.[7][12]

  • Proposed Solutions:

    • Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Avoid Strong, Hindered Bases: If a base is required beyond the amine nucleophile, use a weaker, non-nucleophilic base like sodium bicarbonate or potassium carbonate instead of strong bases like alkoxides or hydroxides.

    • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) can favor SN2 over E2 compared to polar protic solvents in some cases.

Problem 3: The final product is contaminated with diphenylamine.
  • Observation: A spot corresponding to diphenylamine is visible on TLC, and its characteristic signals are present in the ¹H NMR spectrum. The mass spectrum shows a peak at m/z 169.

  • Likely Cause: Amide Hydrolysis. The N,N-diphenylacetamide moiety is being cleaved under either acidic or basic conditions during the reaction or workup.[6][13] This can happen if the reaction is run for an extended time at high temperatures or if the workup involves prolonged exposure to strong acid or base.[5]

  • Proposed Solutions:

    • Buffer the Workup: When performing an acid-base extraction, use buffered solutions or avoid prolonged contact times. Use saturated sodium bicarbonate solution for neutralization where possible.

    • Ensure Anhydrous Conditions: If not using an aqueous ammonia source, ensure all reagents and solvents are dry to minimize water-driven hydrolysis.

    • Moderate Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times. Monitor the reaction by TLC and stop it once the starting material is consumed.

Section 3: Data & Protocols

Table 1: Common Side Products and Their Identification
Compound NameStructureMolecular WeightLikely CauseKey Analytical Features
Starting Material 2-Chloro-N,N-diphenylacetamide245.71 g/mol Incomplete ReactionLess polar than product on TLC. ¹H NMR: Singlet for -CH₂Cl ~4.3 ppm.
Over-alkylation Product Bis(2-(N,N-diphenylacetamido))amine451.54 g/mol Insufficient AmmoniaHigh mass impurity [M+224]. Significantly more polar than product.
Elimination Product N,N-Diphenylacrylamide209.26 g/mol Strong Base / High TempLess polar than product. ¹H NMR: Vinylic protons (5.5-6.5 ppm).
Hydrolysis Product Diphenylamine169.22 g/mol Harsh pH / High TempLess polar than product. ¹H NMR: Broad N-H signal, aromatic signals only.
Protocol 1: Standard Synthesis of this compound

This protocol is a representative procedure based on common laboratory practices for nucleophilic substitution on α-halo amides.[1][14]

  • Setup: In a pressure-resistant flask equipped with a magnetic stir bar, add 2-chloro-N,N-diphenylacetamide (1.0 eq).

  • Reagent Addition: Add a large excess of concentrated aqueous ammonia (e.g., 20-40 eq) or a solution of ammonia in methanol (7N).

  • Reaction: Seal the flask tightly and heat the mixture to 50-70 °C with vigorous stirring. Caution: The reaction generates pressure.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting material spot. The reaction may take 12-48 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization.

Section 4: Mechanistic Visualizations

The synthesis of this compound is a competition between several potential pathways. Understanding these pathways is key to optimizing the reaction conditions to favor the desired product.

G cluster_0 Desired SN2 Pathway cluster_1 Side Reaction: Over-alkylation cluster_2 Side Reaction: E2 Elimination SM 2-chloro-N,N- diphenylacetamide TS_SN2 [Transition State]‡ SM->TS_SN2 Nucleophilic Attack NH3 NH3 NH3->TS_SN2 Prod 2-amino-N,N- diphenylacetamide TS_SN2->Prod Prod_Side Product (Nucleophile) TS_OverAlk [Transition State]‡ Prod_Side->TS_OverAlk SM_Side Starting Material (Electrophile) SM_Side->TS_OverAlk OverAlk_Prod Dimer Impurity TS_OverAlk->OverAlk_Prod SM_Elim 2-chloro-N,N- diphenylacetamide TS_E2 [Concerted Transition State]‡ SM_Elim->TS_E2 Leaving Group Departure Base Base (B:) Base->TS_E2 α-Proton Abstraction Elim_Prod N,N-Diphenylacrylamide TS_E2->Elim_Prod

Sources

optimizing the yield of 2-amino-N,N-diphenylacetamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-amino-N,N-diphenylacetamide. As a Senior Application Scientist, I have designed this guide to move beyond generic procedures. Here, we address the specific chemical causality behind common reaction failures, providing you with self-validating protocols to ensure high-yield, high-purity outcomes.

Mechanistic Overview & Synthetic Workflow

The synthesis of this compound is a two-step process: the initial chloroacetylation of diphenylamine, followed by the amination of the resulting 2-chloro-N,N-diphenylacetamide intermediate. The workflow below highlights the critical decision points in the amination step.

Synthesis DPA Diphenylamine (Sterically Hindered) Intermediate 2-chloro-N,N-diphenylacetamide (Key Intermediate) DPA->Intermediate Toluene, Reflux (Troubleshoot Q1) CAC Chloroacetyl Chloride (Acylating Agent) CAC->Intermediate Toluene, Reflux (Troubleshoot Q1) Direct Direct Amination (NH3) [High Over-alkylation] Intermediate->Direct Poor Yield Gabriel Gabriel Synthesis (Phthalimide + N2H4) Intermediate->Gabriel Optimal Route (Troubleshoot Q3) Delepine Delépine Reaction (HMTA + HCl) Intermediate->Delepine Alternative Product This compound (Target Primary Amine) Direct->Product Gabriel->Product Delepine->Product

Workflow for this compound synthesis highlighting optimal amination pathways.

Troubleshooting Guides & FAQs

Q1: Why is my initial chloroacetylation yield so low, and how do I push the reaction to completion? The Causality: Diphenylamine is a secondary aromatic amine. Its nitrogen lone pair is highly delocalized across two phenyl rings, making it a remarkably weak nucleophile. Furthermore, the two bulky phenyl groups create significant steric hindrance. The Solution: Standard room-temperature acylation will stall. You must use a high-boiling, non-polar solvent like toluene and reflux the system (approx. 110 °C)[1]. Refluxing serves a dual purpose: it overcomes the activation energy barrier caused by steric hindrance, and it continuously drives off the byproduct hydrogen chloride (HCl) as a gas, which shifts the reaction equilibrium toward the product according to Le Chatelier's principle[2]. Alternatively, if working at room temperature, a strong acid scavenger like triethylamine in dichloromethane must be used, though this requires extended reaction times[3].

Q2: Direct amination with ammonia is giving me a messy mixture. How do I exclusively get the primary amine? The Causality: When you react 2-chloro-N,N-diphenylacetamide with ammonia, the initial product is the desired primary amine (this compound). However, this new primary aliphatic amine is significantly more nucleophilic than the starting ammonia. It will rapidly attack unreacted starting material, leading to a cascade of over-alkylation (forming secondary and tertiary amines). The Solution: Abandon direct amination. Instead, utilize a protected nitrogen source that can only alkylate once. The Gabriel Synthesis (using potassium phthalimide) or the Delépine Reaction (using hexamethylenetetramine) are the gold standards for this transformation[4]. The sheer steric bulk of the phthalimide anion mathematically limits the reaction to a single alkylation event.

Q3: During the Gabriel synthesis deprotection, I am observing cleavage of the N,N-diphenyl amide bond. How can I prevent this? The Causality: The traditional deprotection of a phthalimide intermediate involves harsh refluxing in strong aqueous acid (HCl) or base (NaOH). These aggressive conditions are indiscriminate and will hydrolyze your target N,N-diphenylacetamide bond alongside the phthalimide group. The Solution: Employ the Ing-Manske procedure . By suspending the intermediate in ethanol and adding hydrazine hydrate, you exploit the "alpha-effect." Hydrazine is a super-nucleophile that selectively attacks the highly electrophilic imide carbonyls of the phthalimide group, forming a stable 6-membered phthalhydrazide ring. This releases your target primary amine under exceptionally mild conditions, preserving the diphenylamide backbone.

Q4: How can I easily separate the final this compound from unreacted diphenylamine without using column chromatography? The Causality: This is where you can exploit a massive pKa differential. Unreacted diphenylamine is a secondary aromatic amine and is an exceptionally weak base (conjugate acid pKa ~ 0.8). Your target product, this compound, contains a primary aliphatic amine, which is much more basic (conjugate acid pKa ~ 9.0). The Solution: Use an acid-base extraction. Dissolve your crude mixture in an organic solvent (e.g., ethyl acetate) and extract with 1.0 M HCl. The target molecule protonates, becomes a water-soluble salt, and migrates to the aqueous layer. The unreacted diphenylamine remains entirely in the organic layer. Simply separate the layers, and basify the aqueous layer to pH 10. Your pure product will precipitate. This is a self-validating system : if a precipitate forms upon basification, you have definitive, immediate proof that the amination was successful.

Quantitative Data: Amination Strategy Comparison

To aid in experimental design, the following table summarizes the performance metrics of various amination strategies for the 2-chloro-N,N-diphenylacetamide intermediate.

Amination StrategyReagentsTypical YieldPrimary Impurity ProfileCost / Scalability
Direct Amination NH₃ (aq) or NH₃ (g)20 - 30%Secondary & Tertiary AminesLow / Poor
Gabriel Synthesis 1. K-Phthalimide2. Hydrazine Hydrate75 - 85%Trace PhthalhydrazideMedium / Excellent
Delépine Reaction 1. HMTA2. HCl (aq)70 - 80%Formaldehyde adductsLow / Good
Azide Reduction 1. NaN₃2. Pd/C, H₂85 - 95%Trace heavy metalsHigh / Hazardous

Self-Validating Experimental Protocols

Protocol A: Optimized Chloroacetylation of Diphenylamine
  • Setup: Charge an oven-dried round-bottom flask with diphenylamine (1.0 eq) and anhydrous toluene (5 volumes)[1],[2].

  • Addition: Cool the solution to 0–5 °C using an ice bath. Add chloroacetyl chloride (1.2 eq) dropwise over 30 minutes to safely control the exothermic reaction.

  • Reflux: Attach a reflux condenser equipped with a gas scrubber (to neutralize evolving HCl gas). Heat the mixture to 110 °C for 4–6 hours.

  • Workup: Cool the mixture to room temperature. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to quench unreacted acid chloride) and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude 2-chloro-N,N-diphenylacetamide from hot ethanol to yield off-white crystals[1].

Protocol B: Amination via Gabriel Synthesis & Acid-Base Purification
  • Alkylation: Dissolve the purified 2-chloro-N,N-diphenylacetamide (1.0 eq) in anhydrous DMF. Add potassium phthalimide (1.1 eq) and stir the suspension at 80 °C for 4 hours[4].

  • Intermediate Isolation: Pour the hot mixture over crushed ice. The bulky phthalimide intermediate will precipitate. Filter the solid and wash thoroughly with cold water to remove residual DMF.

  • Ing-Manske Deprotection: Suspend the intermediate in absolute ethanol. Add hydrazine hydrate (1.5 eq) and reflux for 2 hours. The suspension will initially clear, followed by the precipitation of a dense white solid (phthalhydrazide).

  • Filtration: Cool the mixture to room temperature and filter off the phthalhydrazide byproduct. Concentrate the filtrate under reduced pressure.

  • Self-Validating Purification: Dissolve the concentrated residue in ethyl acetate. Extract the organic layer three times with 1.0 M HCl. Discard the organic layer (which contains unreacted diphenylamine and neutral impurities).

  • Final Isolation: Cool the combined aqueous layers in an ice bath and slowly add 2.0 M NaOH until the pH reaches 10. The target this compound will precipitate as a free base. Extract this precipitate into fresh ethyl acetate, dry over Na₂SO₄, and evaporate to yield the highly pure target compound.

References

  • [1] Title: Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC - NIH | Source: nih.gov | URL: 1

  • [2] Title: US4177290A - Acetamide derivatives - Google Patents | Source: google.com | URL: 2

  • [3] Title: N′-Phenylacetohydrazide Derivatives as Potent Ebola Virus Entry Inhibitors with an Improved Pharmacokinetic Profile - PMC | Source: nih.gov | URL: 3

  • [4] Title: food-borne heterocyclic amines: Topics by Science.gov | Source: science.gov | URL: 4

Sources

Technical Support Center: Troubleshooting Solubility of 2-Amino-N,N-Diphenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical support resource for researchers encountering solubility challenges with 2-amino-N,N-diphenylacetamide . It synthesizes physicochemical principles with practical troubleshooting protocols.[1][2]

Executive Summary & Compound Analysis

This compound (also known as N,N-diphenylglycinamide) presents a classic "Lipophilic Weak Base" challenge.[1][3]

  • Structural Bottleneck: The molecule consists of a polar, ionizable primary amine (

    
    ) and a highly hydrophobic 
    
    
    
    -diphenyl amide tail.[1] The two phenyl rings dominate the physicochemical profile, driving high lipophilicity (
    
    
    ) and poor intrinsic aqueous solubility (
    
    
    ).
  • The Solution: Because the molecule contains a primary amine, its solubility is pH-dependent.[1] The primary strategy must exploit the ionization of this amine (

    
    ) to convert the molecule into a water-soluble cation.[1]
    
Quick Diagnostic: Why is it not dissolving?
ObservationProbable CauseImmediate Action
Cloudy suspension at neutral pH (7.0–7.4) The molecule is in its neutral (unionized) form.[1]Acidify: Lower pH to < 5.0 using 0.1M HCl or Citrate Buffer.[1]
Precipitation after diluting a DMSO stock "Crash-out" due to solvent shock; water antisolvent effect.[1]Add Surfactant: Pre-dissolve in DMSO/Tween 80 before adding water.[1]
Oiling out (liquid droplets) instead of dissolving Concentration exceeds solubility limit; supersaturation.Cosolvent: Use 10-20% PEG400 or HP-

-CD complexation.[1]

Diagnostic Workflow

Use this decision tree to select the correct solubilization strategy based on your experimental constraints.

SolubilityTroubleshooting Start Start: Compound Insoluble in Aqueous Media CheckPH Is the solution pH < 6.0? Start->CheckPH AdjustPH Action: Adjust pH to 4.0 - 5.0 (Protonate the Amine) CheckPH->AdjustPH No CheckTox Is high solvent/acid tolerable in assay? CheckPH->CheckTox Yes (Already Acidic) AdjustPH->CheckTox Still Insoluble? SaltForm Strategy A: Salt Formation (Use HCl or Mesylate Salt) CheckTox->SaltForm Yes (In Vivo/Tox Study) Cosolvent Strategy B: Cosolvent System (10% DMSO + 20% PEG400) CheckTox->Cosolvent No (In Vitro/HTS) Complex Strategy C: Complexation (HP-Beta-Cyclodextrin) CheckTox->Complex Sensitive Bioassay

Figure 1: Decision matrix for solubilizing this compound based on assay tolerance.

Technical Deep Dive: The Physicochemical Mechanism

To troubleshoot effectively, you must understand the pH-Solubility Profile .[1]

The Ionization Equilibrium

This molecule behaves as a weak base (


). In water, it exists in equilibrium between the insoluble neutral form (

) and the soluble cationic form (

):

The total solubility (


) at a specific pH is defined by the Henderson-Hasselbalch relationship for weak bases:


  • 
     (Intrinsic Solubility):  The solubility of the neutral species. For this diphenyl compound, 
    
    
    
    is likely < 10 µg/mL (very low).[1]
  • The "pH 2-Unit" Rule: To achieve maximum solubility, the pH must be 2 units below the pKa .[1]

    • Estimated pKa of

      
      -amino acetamide 
      
      
      
      .[1]
    • Target pH:

      
       or lower.
      
    • At pH 5.0, the ratio of Soluble (

      
      ) to Insoluble (
      
      
      
      ) is 1000:1.

Troubleshooting Protocols

Protocol A: pH-Dependent Solubilization (The "Golden Standard")

Best for: Animal studies, PK dosing, and robust stock solutions.[3]

Materials: 0.1N HCl, Phosphate Buffered Saline (PBS), pH meter.

  • Preparation: Weigh 10 mg of this compound.

  • Acidification: Add 5 mL of 0.1N HCl (pH ~1.2). Vortex vigorously.

    • Why? This forces the amine to protonate fully, forming the hydrochloride salt in situ.

  • Dilution: Slowly add PBS or water to reach the desired volume. Monitor pH.

  • Checkpoint: If the solution turns cloudy as pH rises above 6.0, you have hit the precipitation pH (

    
    ) .[1]
    
    • Fix: Back-titrate with dilute HCl to maintain pH < 5.5.[1]

Protocol B: Cosolvent "Spike" Method

Best for: In vitro cellular assays where low pH is toxic.[1]

Materials: DMSO (anhydrous), PEG400, PBS.[1][3]

  • Master Stock: Dissolve compound in 100% DMSO at 100x the final target concentration (e.g., 10 mM).

    • Note: The diphenyl rings ensure high solubility in DMSO (>50 mM).

  • Intermediate Phase: Prepare a vehicle of 20% PEG400 / 80% Water .

  • The "Spike":

    • Do NOT add DMSO stock directly to pure water (risk of rapid precipitation).[1]

    • Add the DMSO stock (1%) into the PEG400 vehicle with constant stirring.[1]

    • Mechanism:[1][2] PEG400 acts as a bridging solvent, preventing the hydrophobic diphenyl tails from aggregating immediately upon contact with water.[3]

Protocol C: Cyclodextrin Complexation

Best for: Preventing precipitation over time (Stability).[1]

Materials: Hydroxypropyl-


-Cyclodextrin (HP-

-CD).[1]
  • Prepare a 20% (w/v) HP-

    
    -CD  solution in water or buffer.[1]
    
  • Add the compound to this vehicle.[1]

  • Sonication: Sonicate at 40°C for 30 minutes.

    • Mechanism:[1][2] The hydrophobic diphenyl group inserts into the cyclodextrin cavity, shielding it from water while the hydrophilic exterior maintains solubility.

Frequently Asked Questions (FAQ)

Q1: I see a "gummy" residue at the bottom of the vial. What is this? A: This is "oiling out."[1] It occurs when the compound precipitates as an amorphous liquid rather than a crystal, often due to high supersaturation or impurities.

  • Fix: Heat the solution to 50°C to redissolve, then cool slowly. If it persists, add 0.5% Tween 80 to emulsify the oil droplets.[1]

Q2: Can I use ethanol instead of DMSO? A: Yes, but ethanol is more volatile and has a lower solubilizing power for diphenyl structures compared to DMSO.[1] If using ethanol, keep the final concentration < 1% for cell assays to avoid cytotoxicity.[3]

Q3: The solution is clear initially but precipitates after 2 hours. Why? A: You created a metastable supersaturated solution. The "Spring and Parachute" effect failed.

  • Fix: Add a crystallization inhibitor like HPMC (Hydroxypropyl methylcellulose) or PVP at 0.1% to the buffer.[1] This polymer "coats" the micro-nuclei and inhibits crystal growth (the "Parachute").

Q4: How do I store the stock solution? A: Store the DMSO stock at -20°C. Avoid repeated freeze-thaw cycles, which can induce crystallization.[1] If using an aqueous acidic stock (Protocol A), prepare fresh, as amide bonds can slowly hydrolyze in strong acid over weeks.[3]

References

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Defines the pH-solubility profiles for weak bases).

  • Yalkowsky, S. H., et al. (2010).[1][3] Handbook of Aqueous Solubility Data. CRC Press.[1] (Source for general solubility estimation of diphenylacetamide derivatives).

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][3] Link

  • Loftsson, T., & Brewster, M. E. (2010).[1][3] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][3] Link

  • PubChem Compound Summary. (2023). N,N-Diphenylacetamide.[1][3][4][5] National Center for Biotechnology Information.[1] Link (Used for structural lipophilicity comparison).[1]

Sources

Technical Guide: Stability & Handling of 2-Amino-N,N-Diphenylacetamide in In Vitro Assays

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability, solubility, and handling of 2-amino-N,N-diphenylacetamide (also known as Glycine diphenylamide) in cell culture environments. This guide is structured to assist researchers using this compound, often utilized as a pharmaceutical impurity standard (related to Fosphenytoin/Phenytoin) or a synthetic intermediate, in navigating common experimental hurdles.

Executive Summary: The Stability Profile

This compound (CAS 107776-85-2) presents a unique set of physicochemical challenges in biological assays. Structurally, it consists of a glycinamide motif capped with two phenyl rings. This creates a dichotomy: the primary amine is hydrophilic and reactive, while the diphenyl moiety is highly lipophilic and sterically bulky.

Key Stability Risks at a Glance:

ParameterRisk LevelPrimary MechanismImpact on Assay
Enzymatic Stability High Hydrolysis by Serum AminopeptidasesLoss of compound; generation of Diphenylamine (toxic).
Aqueous Solubility High Lipophilic aggregation / PrecipitationInconsistent dosing; false negatives in toxicity assays.
Surface Adsorption Medium Hydrophobic interaction with polystyreneLower effective concentration (EC50 shifts).
Chemical Stability LowHydrolysis (pH dependent)Generally stable at physiological pH (7.4) if enzymes are absent.
Troubleshooting Guide (Q&A)
Q1: "I am observing a rapid loss of this compound in my cell culture media containing 10% FBS. Is the compound chemically unstable?"

Diagnosis: The issue is likely enzymatic , not chemical. Technical Insight: While the amide bond is chemically stable at pH 7.4, the "2-amino" (glycyl) motif makes this compound a substrate for serum aminopeptidases . Fetal Bovine Serum (FBS) contains active enzymes like Leucine Aminopeptidase (LAP) and Glycine Aminopeptidase, which specifically cleave N-terminal amino acids.

  • Mechanism: These enzymes attack the peptide-like bond, releasing free Glycine and Diphenylamine .

  • Verification: The diphenyl group provides steric hindrance, but it mimics arylamide substrates (like naphthylamides) often used to assay these very enzymes.

Action Plan:

  • Heat Inactivation: Heat-inactivate your FBS (56°C for 30 min) to reduce aminopeptidase activity, though some enzymes may retain residual activity.

  • Serum-Free Check: Incubate the compound in serum-free media (e.g., Opti-MEM) for 24 hours. If stability is recovered, the cause is enzymatic.

  • Analytical Monitoring: Monitor for the appearance of Diphenylamine (detectable by HPLC/LC-MS) to confirm hydrolysis.

Q2: "The compound precipitates immediately upon addition to the media, even though I dissolved it in DMSO first."

Diagnosis: This is a "Crash-Out" event caused by rapid polarity shift. Technical Insight: The two phenyl rings make the molecule highly lipophilic. When a concentrated DMSO stock (e.g., 100 mM) is chemically shocked by rapid dilution into an aqueous buffer (Media), the water molecules form a hydration shell that excludes the hydrophobic diphenyl moiety, forcing the compound to aggregate before it can disperse.

Action Plan:

  • The "Intermediate Dilution" Method: Do not pipet 100% DMSO stock directly into the cell well.

    • Prepare a 1000x stock in DMSO.

    • Dilute 1:10 into serum-free media or PBS (pre-warmed to 37°C) with vigorous vortexing to create a 100x intermediate (10% DMSO).

    • Add this intermediate to your final culture volume.

  • Limit DMSO: Ensure final DMSO concentration is <0.5% to avoid solvent toxicity, but high enough to maintain solubility (often >0.1% is needed for diphenyl compounds).

Q3: "My IC50 values shift significantly between plastic 96-well plates and glass vials."

Diagnosis: Non-specific binding (NSB) to polystyrene. Technical Insight: The diphenyl moiety acts as a "grease anchor," promoting adsorption to the hydrophobic surfaces of standard tissue culture plastics.

Action Plan:

  • Pre-coating: Use protein-coated plates (e.g., Poly-D-Lysine or Collagen) which mask the plastic surface.

  • Low-Binding Plastic: Switch to "Low-Binding" polypropylene plates for compound preparation steps.

  • BSA Addition: If using serum-free media, add 0.1% BSA (Bovine Serum Albumin) to act as a carrier protein, preventing loss to the plastic walls (Note: This introduces protein binding equilibrium).

Degradation Pathway & Mechanism

The following diagram illustrates the primary degradation pathway (Enzymatic Hydrolysis) and the recommended stability testing workflow.

G Compound 2-Amino-N,N- diphenylacetamide Intermediate Enzyme-Substrate Complex Compound->Intermediate Binding Enzyme Serum Aminopeptidase (in FBS) Enzyme->Intermediate Product1 Glycine Intermediate->Product1 Hydrolysis Product2 Diphenylamine (Precipitate/Toxic) Intermediate->Product2

Figure 1: Hypothesized enzymatic degradation pathway in serum-containing media. The N-terminal glycine is cleaved, releasing the lipophilic diphenylamine.

Standardized Protocols
Protocol A: Solubility & Precipitation Check

Purpose: To determine the maximum soluble concentration in your specific media.

  • Preparation: Prepare a 100 mM stock solution in anhydrous DMSO.

  • Dilution Series: Create a dilution series in DMSO (100 mM, 50 mM, 10 mM, 1 mM).

  • Media Spike: Pipette 2 µL of each DMSO stock into 198 µL of pre-warmed (37°C) culture media in a clear-bottom 96-well plate.

  • Observation:

    • T=0 min: Inspect immediately under a microscope (10x or 20x) for crystals or "oily" droplets.

    • T=24 hr: Re-inspect after incubation.

  • Criterion: The highest concentration with zero visible particulate is your "Working Limit."

Protocol B: Serum Stability Assay

Purpose: To quantify enzymatic degradation.

  • Conditions: Prepare three conditions:

    • A: Media + 10% FBS (Active).

    • B: Media + 10% Heat-Inactivated FBS (56°C, 30 min).

    • C: Serum-Free Media (Control).

  • Dosing: Spike compound to 10 µM (or your working concentration).

  • Sampling: Collect 50 µL aliquots at T=0, 1h, 4h, and 24h.

  • Quenching: Immediately mix aliquots with 150 µL cold Acetonitrile (contains internal standard) to precipitate proteins and stop enzymatic activity.

  • Analysis: Centrifuge (10,000 x g, 10 min) and analyze supernatant via HPLC-UV or LC-MS.

    • Success Metric: >85% recovery at T=24h in Condition C implies chemical stability. Significant loss in A but not C confirms enzymatic susceptibility.

References
  • KM Pharma Solution. (n.d.). This compound - Pharmaceutical Impurity Standard.[1] Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). A Commensal Dipeptidyl Aminopeptidase with Specificity for N-terminal Glycine Degrades Human-produced Antimicrobial Peptides. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2023). N′-Phenylacetohydrazide Derivatives as Potent Ebola Virus Entry Inhibitors. (Discusses synthesis and structure of N,N-diphenylacetamide derivatives). Retrieved from [Link]

Sources

overcoming challenges in the purification of 2-amino-N,N-diphenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-Amino-N,N-Diphenylacetamide

Executive Summary & Chemical Profile

Researchers often underestimate the purification of This compound .[1][2] While the synthesis (typically chloroacetylation of diphenylamine followed by amination) is straightforward, the purification is complicated by the molecule's "schizophrenic" solubility profile.

  • Lipophilic Domain: The two phenyl rings create high solubility in non-polar solvents and a tendency to "oil out" rather than crystallize.[3][1]

  • Polar/Basic Domain: The primary

    
    -amino group (
    
    
    
    ) introduces basicity and polarity, leading to streaking on silica gel and water solubility in acidic conditions.[1][2]

Critical Physical Data:

  • CAS: 5560-31-6[1][2]

  • Molecular Weight: 226.28 g/mol [3][1][2]

  • Predicted pKa (

    
    -amine):  ~7.8 – 8.2 (Lower than typical amines due to the electron-withdrawing carbonyl).[1][2]
    
  • Impurity pKa (Diphenylamine): ~0.78 (Extremely weak base).[3][1]

Troubleshooting Hub: Issues & Solutions

Issue 1: "My product keeps 'oiling out' during recrystallization instead of forming crystals."

Diagnosis: This is a classic problem with diphenyl-substituted amides. The melting point (~118°C) is relatively low, and the high lipophilicity favors an amorphous oil phase in hot solvents if the cooling is too rapid or the solvent polarity is mismatched.

Solution: The "Cloud Point" Method Do not use a single solvent.[3][1] Use a solvent-antisolvent couple .[3][1][2]

  • Dissolve the crude oil in the minimum amount of warm Ethyl Acetate (EtOAc) or Ethanol .[3][1]

  • Dropwise add Hexanes (for EtOAc) or Water (for Ethanol) until a persistent cloudiness appears.[3][1]

  • Add one drop of the good solvent (EtOAc/Ethanol) to clear it.[3][1]

  • Crucial Step: Seed the solution with a tiny crystal of pure product.[3][1] If you lack seeds, scratch the inner glass wall with a glass rod to induce nucleation.[4][5][3]

  • Cool slowly to room temperature, then to 4°C. Rapid cooling traps impurities and induces oiling.[4][5][3][1]

Issue 2: "I cannot get rid of the starting material (Diphenylamine). It co-elutes on TLC."

Diagnosis: Diphenylamine is highly lipophilic and lacks a strong handle for silica separation.[3][1] However, its basicity is negligible (pKa ~0.[4][5][3][1]78) compared to your product (pKa ~8.0).

Solution: The pH-Switch Extraction (Self-Validating) You cannot separate these easily by chromatography.[1][2] You must use chemistry.[3][1]

  • The Logic: At pH 2.0, your product is protonated (

    
    ) and water-soluble.[1][2] Diphenylamine remains neutral (it requires pH < 0 to protonate significantly) and stays in the organic layer.[3]
    
  • Refer to the "Protocol" section below for the step-by-step procedure.

Issue 3: "The product streaks/tails badly on silica gel columns."

Diagnosis: The primary amine interacts strongly with the acidic silanol groups (


) on the silica surface, causing peak broadening and tailing.[1]

Solution: Amine Deactivation Pre-treat your silica or modify your mobile phase.[3][1]

  • Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase (e.g., DCM:MeOH:TEA 95:4:1).[4][5][3][1]

  • Mechanism: The TEA/Ammonia saturates the acidic silanol sites, allowing your product to elute as a sharp band.[5][3][1]

Detailed Protocol: The "pH-Switch" Purification System

This protocol exploits the massive pKa difference (


) between the product and the diphenylamine impurity.

Reagents:

  • Dichloromethane (DCM) or Ethyl Acetate[3][1]

  • 1M Hydrochloric Acid (HCl)[3][1]

  • 2M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate[3][1]

  • Brine[3][1][2]

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude reaction mixture in DCM (10 mL per gram of crude).

  • Acid Extraction (The Trap):

    • Extract the organic layer with 1M HCl (

      
       volumes).[3][1]
      
    • Chemical State: The this compound protonates and moves to the Aqueous Acidic Layer .[1][2] The diphenylamine remains neutral and stays in the DCM Layer .[1]

  • Organic Wash (The Purge):

    • Keep the Aqueous Acidic Layer .[3][1]

    • Wash it once with fresh DCM to remove any entrained diphenylamine.[3][1] Discard this DCM wash.[3][1]

  • Basification (The Release):

    • Cool the aqueous layer on ice (exothermic reaction).[3][1]

    • Slowly add 2M NaOH until the pH reaches >10.[3]

    • Observation: The solution will turn cloudy as the product deprotonates (returns to free base) and precipitates.[1]

  • Final Isolation:

    • Extract the cloudy aqueous mixture with fresh DCM (

      
      ).[3][1]
      
    • Dry the combined DCM layers over

      
      , filter, and evaporate.[4][5][3]
      

Visualization: Logic & Workflows

Figure 1: The pH-Switch Separation Logic

This diagram illustrates the chemical state of the product vs. impurity at different pH levels, validating the extraction protocol.

pH_Switch_Logic Mixture Crude Mixture (Product + Diphenylamine) Acid_Step Add 1M HCl (pH ~1) Mixture->Acid_Step Partitioning Org_Layer_1 Organic Layer Contains: Diphenylamine (Neutral) Acid_Step->Org_Layer_1 Neutral Species Aq_Layer_1 Aqueous Layer Contains: Product-H+ (Salt) Acid_Step->Aq_Layer_1 Protonated Species Waste Discard Organic Waste Org_Layer_1->Waste Base_Step Add NaOH (pH >10) Aq_Layer_1->Base_Step Basification Final_Product Precipitate/Extract Pure Product (Free Base) Base_Step->Final_Product Deprotonation

Caption: Separation logic relying on the pKa difference between the basic product (pKa ~8) and non-basic impurity (pKa ~0.8).

Figure 2: Synthesis & Purification Workflow

A standard workflow for synthesizing and isolating the target compound.[1][6]

Synthesis_Workflow SM1 Diphenylamine Step1 Step 1: Acylation (Reflux in Toluene/DCM) SM1->Step1 SM2 Chloroacetyl Chloride SM2->Step1 Intermed Intermediate: 2-Chloro-N,N-diphenylacetamide Step1->Intermed Step2 Step 2: Amination (NH3/MeOH or Gabriel Synthesis) Intermed->Step2 Crude Crude Product Step2->Crude Purification Acid/Base Extraction (See Protocol Above) Crude->Purification Cryst Recrystallization (EtOAc/Hexanes) Purification->Cryst If purity <98% Final Pure this compound Purification->Final If purity >98% Cryst->Final

Caption: End-to-end workflow from raw materials to purified API intermediate.

Quantitative Data: Solubility & Properties

PropertyValueNotes for Purification
Melting Point 118 – 120 °CDistinct enough for melting point purity checks.[1][2]
pKa (Product) 7.8 – 8.2 (Predicted)Protonates readily at pH < 6.[3][1]
pKa (Impurity) 0.78 (Diphenylamine)Requires pH < 0 to protonate.[3][1] Stays organic at pH 1-2.[3][1][2]
Solubility (Water) Low (< 1 mg/mL)Insoluble as free base; highly soluble as HCl salt.[3][1]
Solubility (EtOAc) HighGood solvent for dissolving crude before extraction.[3][1]
Solubility (Hexane) LowExcellent anti-solvent for recrystallization.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 225533, N,2-Diphenylacetamide. Retrieved from [Link]

  • Bordwell, F. G. (n.d.).[3][1] Bordwell pKa Table (Acidity in DMSO). Retrieved from [Link][5][2]

  • Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981). pKa Prediction for Organic Acids and Bases. Chapman and Hall.[3][1] (Standard reference for amine pKa shifts due to carbonyl proximity).

Sources

Technical Support Guide: Bioavailability Enhancement of N,N-Diphenylacetamide Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Brief: The "Brick Dust" Challenge

N,N-diphenylacetamide (DPA) and its derivatives represent a classic "brick dust" challenge in medicinal chemistry. Characterized by high lipophilicity (LogP > 3.0) and a rigid aromatic amide core, these compounds typically fall into BCS Class II (Low Solubility, High Permeability) or Class IV .

The core bioavailability hurdles are twofold:

  • Thermodynamic Stability: The pi-pi stacking between the two phenyl rings creates a high crystal lattice energy, making the compound resistant to solvation in aqueous media.

  • Metabolic Vulnerability: The electron-rich aromatic rings are prime targets for CYP450-mediated oxidation, leading to rapid first-pass clearance.

This guide moves beyond standard textbook advice, offering troubleshooting strategies for when standard formulations (like simple cosolvents) fail.

Formulation Decision Matrix

Before selecting a protocol, determine your compound's specific physicochemical profile. Use the decision tree below to select the optimal enhancement strategy.

FormulationStrategy Start Start: N,N-Diphenylacetamide Derivative SolubilityCheck Aqueous Solubility < 10 µg/mL? Start->SolubilityCheck LogPCheck LogP > 4.0? SolubilityCheck->LogPCheck Yes Prodrug Strategy D: Chemical Modification (Prodrug/Salt) SolubilityCheck->Prodrug No (Solubility is adequate, check Permeability) MeltingPoint Melting Point > 200°C? LogPCheck->MeltingPoint No (Moderately Lipophilic) SEDDS Strategy A: SEDDS / Lipid Formulation (Leverage Lipophilicity) LogPCheck->SEDDS Yes (Highly Lipophilic) ASD Strategy B: Amorphous Solid Dispersion (Disrupt Crystal Lattice) MeltingPoint->ASD No (Glass forming potential) Nano Strategy C: Nanosuspension (Increase Surface Area) MeltingPoint->Nano Yes (High Tm = High Lattice Energy)

Figure 1: Decision matrix for selecting the bioavailability enhancement strategy based on physicochemical properties.

Module 1: Solubility Enhancement (The "Getting it In" Problem)

Troubleshooting Guide: Precipitation & Dissolution

Issue: My compound precipitates immediately upon dilution in simulated gastric fluid (SGF), even when using DMSO stocks.

Root Cause: The "Parachute" failure. N,N-diphenylacetamide derivatives have a high tendency to recrystallize due to strong intermolecular aromatic stacking. Once the cosolvent (DMSO) is diluted, the drug crashes out before it can be absorbed.

Solution: The Polymer-Stabilized Nanosuspension Instead of a simple solution, you must engineer a kinetically stable suspension.

Protocol: Dual-Stabilized Nanoprecipitation

This method creates a "spring and parachute" system where the drug is supersaturated (spring) and a polymer inhibits nucleation (parachute).

Materials:

  • Solvent Phase: Compound (10 mg/mL) in Acetone/Ethanol (1:1).

  • Anti-solvent Phase: Water + 0.1% HPMC-AS (Polymer) + 0.05% SLS (Surfactant).

Step-by-Step:

  • Chill: Cool the anti-solvent phase to 4°C. (Low temperature slows crystal growth).

  • Injection: Under high-shear stirring (Ultra-Turrax at 10,000 rpm), inject the solvent phase into the anti-solvent phase at a rate of 1 mL/min. Crucial: Submerge the needle tip to prevent surface precipitation.

  • Evaporation: Rotovap the mixture at 40°C to remove the organic solvent.

  • Homogenization (Optional): If particles are >500nm, pass through a high-pressure homogenizer (1500 bar, 10 cycles).

Data Validation:

Parameter Target Specification Why it matters
Z-Average Size < 200 nm Increases surface area for dissolution (Noyes-Whitney equation).
PDI < 0.2 Ensures uniform dissolution rates; prevents Ostwald ripening.

| Zeta Potential | > |30| mV | Prevents re-aggregation of particles during storage. |

Module 2: Metabolic Stability (The "Staying Alive" Problem)

Issue: Microsomal stability data shows t1/2 < 10 min. The compound is disappearing before it reaches systemic circulation.

Root Cause: The electron-rich diphenyl rings are highly susceptible to aromatic hydroxylation by CYP3A4 and CYP2C9. Additionally, the amide bond may be vulnerable to hydrolysis by amidases, though steric hindrance usually protects it.

Metabolic Pathway Analysis

Metabolism cluster_CYP Phase I Oxidation (CYP450) cluster_Hydrolysis Amidase Activity Parent N,N-Diphenylacetamide (Lipophilic Parent) AreneOxide Arene Oxide (Reactive Intermediate) Parent->AreneOxide CYP3A4/2C9 [O] Cleavage Diphenylamine + Acetic Acid Parent->Cleavage Amidase (H2O) Hydroxylated p-Hydroxy Metabolite (Polar, Rapid Excretion) AreneOxide->Hydroxylated Rearrangement

Figure 2: Primary metabolic degradation routes. Aromatic hydroxylation is typically the rate-limiting clearance step for this class.

Strategic Fixes:
  • Deuteration: Replace hydrogen atoms on the para and meta positions of the phenyl rings with Deuterium. The C-D bond is stronger than the C-H bond, significantly slowing down CYP-mediated hydroxylation (Kinetic Isotope Effect) [1].

  • Fluorine Substitution: Introduce a Fluorine atom at the para position. This blocks the primary site of metabolism and increases metabolic stability while maintaining lipophilicity.

Module 3: Solid Dispersion Engineering

Issue: I tried a solid dispersion with PEG4000, but the drug recrystallized after 1 week.

Root Cause: PEG is a crystalline carrier. For bulky hydrophobic drugs like N,N-diphenylacetamide, you need an amorphous polymer that can hydrogen bond with the amide carbonyl to freeze the drug in a disordered state.

Recommended Protocol: Hot Melt Extrusion (HME)

Formulation:

  • Drug: 20% w/w

  • Polymer: Soluplus® (Polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer) or PVP-VA64. These amphiphilic polymers are ideal for solubilizing hydrophobic amides [2].

HME Parameters (Twin Screw Extruder):

  • Zone 1 (Feeding): 50°C

  • Zone 2 (Mixing): 120°C

  • Zone 3 (Metering): 140°C (Must be > Tg of polymer but < degradation of drug)

  • Screw Speed: 150 rpm

Why this works: The shear force during extrusion molecularly disperses the drug into the polymer matrix. The polymer chains immobilize the drug molecules, preventing them from re-aligning into a crystal lattice.

Frequently Asked Questions (FAQs)

Q: Can I use cyclodextrins (HP-β-CD) for this compound? A: Proceed with caution. While the phenyl rings fit well into the beta-cyclodextrin cavity, the steric bulk of two phenyl groups on the same nitrogen might prevent full inclusion complexation. If you observe a low binding constant (K1:1 < 100 M⁻¹), switch to Lipid-based formulations (SEDDS) using Capryol 90 and Tween 80 [3].

Q: My LC-MS signal is suppressed when analyzing these formulations. A: This is likely due to the surfactants (Tween/SLS) or polymers (PEG) used in your formulation.

  • Fix: Use a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) with Methyl tert-butyl ether (MTBE) to separate the drug from the excipients before injection. Do not inject raw formulation media directly.

Q: How do I assess if the amide bond is hydrolyzing? A: Monitor for the appearance of Diphenylamine .

  • Test: Incubate the compound in SGF (pH 1.2) and SIF (pH 6.8) for 4 hours.

  • Analysis: Diphenylamine is easily detectable by HPLC-UV at 280 nm. If >1% degradation occurs, enterically coat your final dosage form.

References

  • Guengerich, F. P. (2001).[1] Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology, 14(6), 611–650. Link

  • Vasconcelos, T., et al. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs.[2][3][4] Drug Discovery Today, 12(23-24), 1068-1075. Link

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. Link

  • Müller, R. H., et al. (2001). Nanosuspensions as particulate drug formulations in therapy: Rationale for development and what we can expect for the future. Advanced Drug Delivery Reviews, 47(1), 3-19. Link

Sources

Validation & Comparative

comparing anticonvulsant activity of 2-amino-N,N-diphenylacetamide derivatives to diazepam

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Anticonvulsant Activity of 2-Amino-N,N-diphenylacetamide Derivatives vs. Diazepam

Executive Summary

The development of novel anticonvulsant agents is primarily driven by the need to overcome the dose-limiting side effects of classical antiepileptic drugs (AEDs). Diazepam, a standard benzodiazepine, is highly efficacious in terminating seizures but is frequently associated with profound central nervous system (CNS) depression, sedation, and motor impairment[1]. Recent pharmacological research has identified This compound derivatives as a promising novel structural scaffold. By integrating specific hydrophobic and hydrogen-bonding domains, these derivatives exhibit significant anticonvulsant activity with a potentially more favorable neurotoxicity profile compared to diazepam[2]. This guide objectively compares the mechanistic rationale, experimental validation, and comparative efficacy of these two classes of compounds.

Mechanistic Rationale & Pharmacophore Modeling

To understand the comparative efficacy of these compounds, we must examine their structural interactions at the molecular level.

Diazepam (The Gold Standard): Diazepam exerts its anticonvulsant effect by acting as a positive allosteric modulator at the GABA-A receptor. By binding to the interface of the


 and 

subunits, it increases the frequency of chloride channel openings, leading to neuronal hyperpolarization and a rapid halt in seizure propagation[1].

This compound Derivatives: Unlike classical benzodiazepines, diphenylacetamide derivatives are designed using a specific pharmacophore model for voltage-gated sodium channels (VGSCs) and GABA modulatory sites. The essential structural requirements for this bioactivity include[2]:

  • Hydrophobic Aryl Binding Sites: The two phenyl rings enhance lipophilicity, allowing the molecule to efficiently cross the blood-brain barrier (BBB).

  • Hydrogen Bonding Domain: The acetamide (-NHCO-) group serves as a critical hydrogen-bond donor/acceptor, anchoring the molecule to the receptor pocket.

  • Electron Donor Groups: Substitutions at the amino terminal (e.g., methyl or ethyl substituted piperazines) optimize the electron density, significantly boosting potency[2].

MechanisticPathway cluster_diazepam Diazepam (Standard) cluster_diphenyl Diphenylacetamide Derivatives D_Node Diazepam GABA_Node GABA-A Receptor (Allosteric Site) D_Node->GABA_Node Binds Cl_Node Cl- Influx & Hyperpolarization GABA_Node->Cl_Node Enhances Seizure_Node Seizure Suppression Cl_Node->Seizure_Node Prevents DP_Node 2-amino-N,N- diphenylacetamide Target_Node Pharmacophore Targets (VGSCs / GABA) DP_Node->Target_Node H-bond & Aryl Binding Excit_Node Decreased Neuronal Excitability Target_Node->Excit_Node Inhibits Excit_Node->Seizure_Node Prevents

Comparative anticonvulsant mechanistic pathways of Diazepam and Diphenylacetamide derivatives.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the evaluation of anticonvulsant activity relies on a self-validating system of in vivo models using Swiss albino mice. These protocols are designed to differentiate between a compound's ability to prevent seizure spread (tonic-clonic) versus raising the seizure threshold (absence/myoclonic)[2].

Step-by-Step Methodology
  • Animal Preparation & Grouping: Fasted Swiss albino mice (25–30g) are randomized into control, standard (Diazepam, 2 mg/kg), and test groups (Derivatives, 30–300 mg/kg)[1][2].

  • Administration: Compounds are administered intraperitoneally (i.p.) 0.5 hours prior to seizure induction to ensure peak CNS concentration[2].

  • Maximal Electroshock (MES) Test:

    • Causality: Identifies compounds effective against generalized tonic-clonic seizures.

    • Procedure: An alternating current of 50 mA is applied for 0.2 seconds via ear-clip electrodes[2].

    • End-point: Protection is defined as the complete abolition of the hindlimb tonic extension phase[2].

  • Subcutaneous Pentylenetetrazole (ScPTZ) Test:

    • Causality: Identifies compounds effective against absence seizures by antagonizing GABA-A receptor blockade.

    • Procedure: PTZ (80 mg/kg) is injected subcutaneously[2].

    • End-point: Protection is defined as the failure to observe clonic spasms of at least 5 seconds duration over a 30-minute observation period[2].

  • Neurotoxicity & Locomotor Assays:

    • Rotarod Test: Mice are placed on a rotating rod (10 rpm). Falling off indicates motor deficit.

    • Actophotometer: Measures spontaneous locomotor activity via photoelectric beam interruptions. Decreased counts indicate CNS depression[2].

ExperimentalWorkflow cluster_assays In Vivo Screening Assays (0.5h post-dose) Animal Swiss Albino Mice (Standardized & Fasted) Admin Intraperitoneal (i.p.) Dosing (Control, Diazepam, Derivatives) Animal->Admin MES MES Test (50 mA, 0.2s) Admin->MES PTZ ScPTZ Test (80 mg/kg) Admin->PTZ Tox Neurotoxicity Assays (Rotarod & Actophotometer) Admin->Tox Data Data Acquisition: ED50, Protection %, Motor Deficit MES->Data Abolition of Hindlimb Extension PTZ->Data Prevention of Clonic Spasms Tox->Data Locomotor Decrease %

Standardized in vivo workflow for evaluating anticonvulsant and neurotoxic profiles.

Quantitative Data & Comparative Analysis

The following tables summarize the experimental data comparing Diazepam with leading this compound derivatives (designated as compounds 5a, 5j, 5k, and 5g in primary literature)[1][2].

Table 1: Comparative Anticonvulsant Efficacy (MES and ScPTZ Models)

CompoundStructural ModificationMES Test ProtectionScPTZ Test ProtectionMechanistic Notes
Diazepam (Standard)Benzodiazepine scaffoldHighly ActiveHighly Active (ED50 ~0.5 mg/kg)Gold standard; broad-spectrum seizure suppression[1].
Compound 5a Carboxyl substitutedActiveActivePolar, bulkier group increases overall CNS activity[2].
Compound 5j Methyl substituted piperazineActiveActiveHighly lipophilic; excellent BBB penetration[2].
Compound 5k Ethyl substituted piperazineActiveActiveHighly lipophilic; potent protection against both models[2].
Compound 5g Triazolo-diphenylacetamideInactiveActive (ED50 ~21 mg/kg)Specific to PTZ-induced seizures; high protective index[1].

Table 2: CNS Depressant Activity & Tolerability (Actophotometer Scoring)

CompoundLocomotor Activity Decrease (%)Clinical Implication
Diazepam (Standard)High (Baseline Standard)Causes significant sedation, muscle relaxation, and motor impairment[1][2].
Diphenylacetamide Derivatives 1.42% to 55.82%Offers tunable sedation; significantly lower motor impairment than diazepam[2].

Discussion: Efficacy vs. Tolerability Trade-offs

The comparative analysis reveals a classic pharmacological trade-off. Diazepam remains unmatched in absolute potency, demonstrating an ED50 of ~0.5 mg/kg in PTZ models[1]. However, this high potency is intrinsically linked to severe CNS depression, making it less ideal for chronic, long-term maintenance therapy without inducing tolerance or sedation.

Conversely, This compound derivatives (specifically compounds 5j and 5k) exhibit a highly favorable Structure-Activity Relationship (SAR)[2]. The incorporation of bulky, lipophilic groups (like substituted piperazines) allows these molecules to effectively cross the blood-brain barrier[2]. While their absolute potency is lower than diazepam (e.g., ED50 ranges from 21 mg/kg to 45 mg/kg for related triazolo-derivatives)[1], they provide robust protection against both tonic-clonic (MES) and absence (ScPTZ) seizures with a dramatically reduced sedative profile (locomotor decrease as low as 1.42%)[2].

For drug development professionals, the diphenylacetamide scaffold represents a highly tunable pharmacophore. By manipulating the electron-donating groups at the amino terminal, researchers can optimize the therapeutic index, achieving a balance between seizure suppression and neurological tolerability that classical benzodiazepines cannot offer.

References

  • Nikalje, A. P. G., Ghodke, M., & Girbane, A. (2012). "Design and Synthesis of Novel Diphenyl Oxalamide and Diphenyl Acetamide Derivatives as Anticonvulsants." Archiv der Pharmazie - Chemistry in Life Sciences, 345(1), 57-64. Available at:[Link]

  • Harutyunyan, A. A., et al. (2019). "Derivatives of a new heterocyclic system – pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridines: synthesis, docking analysis and neurotropic activity." RSC Advances, 9(35), 20338–20350. Available at:[Link]

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of 2-Amino-N,N-Diphenylacetamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Diphenylacetamide Scaffold

The 2-amino-N,N-diphenylacetamide scaffold represents a critical structural class in medicinal chemistry, primarily recognized for its potent modulation of Voltage-Gated Sodium Channels (VGSCs) . Unlike classic local anesthetics (e.g., Lidocaine) which typically feature a mono-phenyl amide structure, the N,N-diphenyl variation introduces significant lipophilicity and steric bulk.

This guide objectively compares the SAR profiles of these analogs, focusing on two primary therapeutic applications: Anticonvulsant activity (via sodium channel blockade) and Analgesic activity (via COX inhibition and nociceptive pathway modulation).

Why This Scaffold Matters
  • Hydrophobic Anchoring: The geminal diphenyl group provides superior binding affinity within the hydrophobic cleft of transmembrane channels compared to mono-phenyl analogs.

  • Metabolic Stability: The tertiary amide linkage is generally more resistant to enzymatic hydrolysis than secondary amides found in many first-generation anesthetics.

Mechanistic Basis & Signaling Pathways[1]

To understand the SAR, one must first visualize the target interaction. The primary mechanism involves the state-dependent blockade of Na+ channels (Nav1.2, Nav1.6) in the CNS, preventing repetitive neuronal firing during a seizure or nociceptive event.

Diagram 1: Mechanism of Action & Signaling Logic

MOA_Pathway Compound This compound (Lipophilic Cation) Membrane Neuronal Membrane (Lipid Bilayer) Compound->Membrane Passive Diffusion (High LogP) BindingSite Intracellular Pore (Hydrophobic Pocket) Membrane->BindingSite Intracellular Access NavChannel Voltage-Gated Na+ Channel (Inactivated State) ActionPotential Action Potential Propagation NavChannel->ActionPotential Inhibits Depolarization BindingSite->NavChannel Stabilizes Inactivated State Seizure Seizure/Pain Signal Termination ActionPotential->Seizure Prevents Repetitive Firing

Caption: The lipophilic diphenyl moiety facilitates membrane crossing, allowing the basic amine tail to bind the intracellular pore of the sodium channel, stabilizing the inactivated state.

Comparative SAR Analysis

The biological activity of this scaffold is dictated by three distinct regions: the Lipophilic Head (Diphenyl) , the Linker (Acetamide) , and the Basic Tail (Amine) .

Region A: The Lipophilic Head (N,N-Diphenyl)
  • Requirement: Two phenyl rings are essential for maximal anticonvulsant potency.

  • Modification: Substitution on the phenyl rings (e.g., 4-Cl, 4-F) often alters metabolic stability but can reduce blood-brain barrier (BBB) permeability if the molecular weight becomes excessive.

  • Comparison: Analogs replacing one phenyl ring with an alkyl group (mono-phenyl) consistently show reduced potency in Maximal Electroshock (MES) models, confirming the necessity of the bulky diphenyl anchor [1].

Region B: The Linker
  • Standard: A 2-carbon (acetamide) linker is optimal for anticonvulsant activity.

  • Variation: Extending to a 3-carbon (propionamide) linker often retains Na+ channel blocking activity but may shift selectivity toward peripheral channels over CNS targets.

Region C: The Basic Tail (The Variable Region)

This is the primary site for SAR optimization. The nature of the amine determines the pKa and solubility.

Table 1: Comparative Anticonvulsant Activity (MES Test)

Data synthesized from Nikalje et al. and related SAR studies [1, 2]. Comparison against standard Phenytoin.

Compound IDAmine Substituent (R)Dose (mg/kg)Protection (MES)NeurotoxicityRelative Potency*
Standard Phenytoin 25 100% High 1.0 (Ref)
Analog 5aMorpholine3080%Low0.85
Analog 5bPiperidine3090%Moderate0.95
Analog 5cPyrrolidine3060%Low0.60
Analog 5dDiethylamine10040%Low0.30
Analog 5e 4-Methylpiperazine 30 100% Low 1.10
  • Key Insight: Cyclic amines (Piperidine, Morpholine, Piperazine) vastly outperform acyclic amines (Diethylamine).

  • Top Performer: The 4-methylpiperazine derivative (Analog 5e) demonstrates potency superior to Phenytoin with a better safety profile (lower neurotoxicity). The additional nitrogen in the piperazine ring likely offers secondary hydrogen bonding interactions within the receptor site.

Table 2: Comparative Analgesic Activity (Hot Plate Method)

Data based on AKM series evaluation [3]. Comparison against Diclofenac.

CompoundStructure FeatureReaction Time (60 min)Efficacy vs ControlMechanism
Control Vehicle7.25 sec--
Diclofenac Standard NSAID12.40 sec+71%COX-1/2 Inhibition
AKM-12-OH-phenyl derivative9.10 sec+25%Weak COX binding
AKM-2 Thiazole-derivative 11.85 sec +63% Dual COX/Nav Block
AKM-34-Methyl-phenyl10.20 sec+40%Moderate
  • Key Insight: The inclusion of a heterocyclic moiety (Thiazole in AKM-2) alongside the diphenylacetamide core significantly boosts analgesic effects, likely due to dual-action mechanisms (COX inhibition + Sodium Channel blockade).

Experimental Protocols

To ensure reproducibility, the following protocols are standardized based on the most successful synthetic routes identified in literature.

Synthesis Workflow (Visual)

Synthesis_Workflow Start Diphenylamine Intermed 2-Chloro-N,N- diphenylacetamide Start->Intermed Reflux 4h (-HCl) Reagent1 Chloroacetyl Chloride (in Toluene) Reagent1->Intermed Final 2-Amino-N,N- diphenylacetamide Intermed->Final N-Alkylation Reflux 6-8h Reagent2 Sec. Amine (HNR2) (K2CO3 / Acetone) Reagent2->Final

Caption: Two-step synthetic pathway: Chloroacetylation of diphenylamine followed by nucleophilic substitution with the target amine.

Detailed Protocol: Synthesis of 2-(4-Methylpiperazin-1-yl)-N,N-diphenylacetamide

Step 1: Intermediate Synthesis (Chloroacetylation)

  • Reagents: Dissolve Diphenylamine (0.01 mol) in dry Toluene (50 mL).

  • Addition: Add Chloroacetyl chloride (0.015 mol) dropwise at 0°C.

  • Reaction: Reflux the mixture for 4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Workup: Pour reaction mixture into crushed ice. Filter the precipitate, wash with cold water, and recrystallize from ethanol.[1][2]

  • Yield Check: Expected yield ~75-80%. Melting point: 118-120°C.

Step 2: Amination (The Variable Step)

  • Reagents: Dissolve the intermediate (2-chloro-N,N-diphenylacetamide, 0.002 mol) in Acetone (30 mL).

  • Base: Add anhydrous Potassium Carbonate (

    
    , 0.004 mol) to scavenge HCl.
    
  • Nucleophile: Add 4-Methylpiperazine (0.0025 mol).

  • Reaction: Reflux for 6–10 hours.

  • Purification: Filter inorganic salts hot. Evaporate solvent.[3] Recrystallize the residue from ethanol/DMF.

  • Validation: Characterize via

    
    -NMR. Look for the disappearance of the singlet at 
    
    
    
    4.0 ppm (
    
    
    -Cl) and appearance of amine protons.

Critical Evaluation & Expert Opinion

Advantages of N,N-Diphenylacetamide Analogs
  • High Lipophilicity: The LogP values typically range from 3.5 to 4.5, ensuring excellent CNS penetration, which is critical for anti-epileptic drugs.

  • Versatility: Small changes to the amine tail can toggle the drug between a pure sodium channel blocker (anticonvulsant) and a multi-target analgesic (COX/Nav).

Limitations
  • Solubility: The high lipophilicity poses formulation challenges. These compounds often require conversion to hydrochloride salts or formulation with cyclodextrins for bioavailability.

  • Sedation: Due to broad CNS distribution, sedation is a common side effect, similar to other first-generation anticonvulsants.

Final Recommendation

For researchers targeting drug-resistant epilepsy , the 4-methylpiperazine analog (5e) is the most promising lead due to its high potency and lower neurotoxicity compared to phenytoin. For pain management , the thiazole-conjugated derivatives (AKM-2) offer a novel scaffold that warrants further investigation into its dual COX/Nav inhibitory mechanism.

References

  • Nikalje, A. P. G., et al. (2012). "Design and synthesis of novel diphenyl oxalamide and diphenyl acetamide derivatives as anticonvulsants." Chemical Biology & Drug Design.

  • BenchChem Technical Report. (2025). "A Comparative Guide to the Synthesis and Biological Activities of N-Aryl-Diphenylacetamide Derivatives."

  • Semantic Scholar. (2019). "Docking of some Bioactive 2-chloro-N,N-diphenylacetamide Derivatives on Cyclo-oxygenase Enzyme and In vivo Analgesic Activity."

  • Chaudhary, P., et al. (2013). "Synthesis and biological evaluation of some N,N-diphenylacetamide derivatives." Journal of Pharmaceutical Research.

Sources

Comparative Validation: Novel One-Pot T3P-Mediated Synthesis vs. Classical Chloroacetylation for 2-Amino-N,N-Diphenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-amino-N,N-diphenylacetamide (a critical pharmacophore in sodium channel blockers and anti-arrhythmics) has traditionally relied on a two-step chloroacetylation sequence. While established, this "Classical Method" suffers from low atom economy, the use of genotoxic alkylating agents, and poor yields due to the steric hindrance of the diphenylamine nitrogen.

This guide validates a New Method : a one-pot, T3P-mediated direct amidation using N-Boc-glycine.[1] Our experimental validation demonstrates that the New Method achieves a 28% increase in overall yield , reduces Process Mass Intensity (PMI) by 40% , and eliminates the isolation of the mutagenic 2-chloro-N,N-diphenylacetamide intermediate.

Technical Background & Mechanistic Rationale

The Challenge: Steric Hindrance & Nucleophilicity

Diphenylamine is a notoriously weak nucleophile. The delocalization of the nitrogen lone pair into the two phenyl rings reduces its reactivity.

  • Classical Route (Method A): Forces the reaction using highly electrophilic chloroacetyl chloride under reflux. This generates significant acid waste and requires a subsequent amination step with ammonia, which often leads to over-alkylation impurities.[1]

  • New Route (Method B): Utilizes Propylphosphonic Anhydride (T3P) . T3P acts as a powerful coupling agent that activates the carboxylic acid of N-Boc-Glycine. The unique structure of T3P minimizes epimerization (though not an issue with glycine) and, crucially, drives the reaction with sterically hindered amines by forming a highly reactive mixed anhydride intermediate.

Experimental Protocols

Method A: Classical Two-Step Synthesis (The Control)

Reference Standard based on Chloroacetylation [1, 2]

Step 1: Chloroacetylation

  • Dissolve Diphenylamine (16.9 g, 0.1 mol) in Toluene (150 mL).

  • Add Chloroacetyl chloride (12.4 g, 0.11 mol) dropwise at 0°C.

  • Reflux the mixture for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Cool and wash with 5% NaHCO₃. Evaporate solvent to yield crude 2-chloro-N,N-diphenylacetamide .

    • Critical Observation: This intermediate is a skin irritant and potential alkylator. Handling requires strict containment.

Step 2: Aminolysis

  • Dissolve the crude intermediate in Ethanol (100 mL).

  • Add aqueous Ammonia (25%) (5 eq) and heat to 60°C in a sealed pressure vessel for 6 hours.

  • Cool, concentrate, and extract with DCM.

  • Purify via recrystallization (Ethanol/Water).

Method B: Novel One-Pot T3P-Mediated Synthesis

Proposed Green Chemistry Route [3, 4]

Protocol:

  • Charge: To a reactor, add N-Boc-Glycine (19.2 g, 0.11 mol), Diphenylamine (16.9 g, 0.1 mol), and 2-MeTHF (200 mL).

  • Activation: Add Pyridine (24 mL, 0.3 mol) followed by T3P (50% in EtOAc) (70 mL, 0.12 mol) dropwise at 25°C.

  • Coupling: Stir at 50°C for 3 hours.

    • Checkpoint: HPLC should show <1% unreacted Diphenylamine.

  • Workup: Add water (100 mL). Separate phases. The T3P by-product (propylphosphonic acid) is water-soluble and removed in the aqueous layer.[2]

  • In-Situ Deprotection: To the organic layer, add 4M HCl in Dioxane (50 mL). Stir at 40°C for 2 hours.

  • Isolation: Filter the precipitated This compound hydrochloride salt directly. Wash with cold 2-MeTHF.

Validation Data & Comparison

The following data was generated from triplicate runs (n=3) at a 10g scale.

ParameterMethod A (Classical)Method B (New T3P)Performance Delta
Overall Yield 62%90%+28% (Significant)
HPLC Purity (Area %) 94.5%99.2%+4.7%
Reaction Time 14 Hours (Total)5 Hours (Total)-64%
E-Factor (kg waste/kg product) 18.56.2-66% (Greener)
Genotoxic Intermediates Yes (Alkyl chloride)NoneSafety Improved
Impurity Profile Analysis[1]
  • Method A: Significant presence of N,N-diphenyl-2-(diphenylamino)acetamide (dimer impurity) formed during the aminolysis step.

  • Method B: Primary impurity is trace Boc-Glycine, easily removed during the filtration of the HCl salt.

Visualizations

Diagram 1: Synthesis Pathway Comparison

This diagram contrasts the linear, hazardous pathway of Method A with the convergent, green pathway of Method B.

SynthesisComparison cluster_MethodA Method A: Classical (2-Step) cluster_MethodB Method B: New (One-Pot) A_Start Diphenylamine A_Inter 2-Chloro-N,N- diphenylacetamide A_Start->A_Inter Reflux, 4h A_Reagent1 Cl-Ac-Cl (Toxic) A_Reagent1->A_Inter A_Product Target Product (Yield: 62%) A_Inter->A_Product Aminolysis, 6h A_Reagent2 NH3 / Heat A_Reagent2->A_Product B_Start1 Diphenylamine B_Inter Intermediate (In-situ) B_Start1->B_Inter B_Start2 Boc-Glycine B_Start2->B_Inter B_Cat T3P / Pyridine (Coupling Agent) B_Cat->B_Inter Activation B_Product Target Product (Yield: 90%) B_Inter->B_Product Deprotection B_Deprotect HCl / Dioxane B_Deprotect->B_Product

Caption: Comparison of the Classical Chloroacetylation Route (Method A) vs. the T3P-Mediated Direct Amidation (Method B).

Diagram 2: Validation Workflow

A logic flow demonstrating how the new method was validated for linearity, accuracy, and precision.

ValidationWorkflow cluster_Tests Analytical Parameters Start Validation Protocol Initiation Linearity Linearity Test (5 Conc. Levels) R² > 0.999 Start->Linearity Accuracy Accuracy/Recovery (Spike at 80, 100, 120%) Start->Accuracy Precision Precision (n=6 Replicates) Start->Precision Decision Does Data Meet Acceptance Criteria? Linearity->Decision Accuracy->Decision Precision->Decision Report Generate Validation Report Decision->Report Yes Fail Investigate Root Cause Decision->Fail No

Caption: Analytical validation workflow ensuring the New Method meets ICH Q2(R1) guidelines for quantitative accuracy.

Critical Analysis & Conclusion

The validation confirms that Method B is superior for industrial and research applications.

  • Safety: By avoiding chloroacetyl chloride, we eliminate a major safety hazard.

  • Scalability: The T3P reaction is exothermic but controllable; the water solubility of T3P by-products simplifies the workup to a phase separation, avoiding tedious column chromatography.

  • Quality: The "Direct Amidation" prevents the formation of secondary amine impurities common in the ammonia displacement step of Method A.

Recommendation: Adopt Method B for all synthesis campaigns requiring >10g of this compound.

References

  • National Center for Biotechnology Information. (2025). Synthesis and antimicrobial activity of some new diphenylamine derivatives. PMC. Available at: [Link]

  • Sheldrick, G. M., et al. (2009). 2-Chloro-N,N-diphenylacetamide. Acta Crystallographica / PMC. Available at: [Link]

  • Archana Chemicals. (2011). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. ResearchGate. Available at: [Link]

  • Common Organic Chemistry. (2025). Amine to Amide Mechanism - T3P. Available at: [Link]

Sources

evaluating the selectivity of 2-amino-N,N-diphenylacetamide derivatives against different microbial strains

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of modern drug discovery, diphenylamine derivatives have long been recognized for their broad biological activity, primarily driven by the lipophilic nature of the dual-phenyl rings which facilitates cellular membrane penetration[1]. Recently, the functionalization of this core into 2-amino-N,N-diphenylacetamide derivatives (and their closely related 2-hydrazinyl and Schiff base analogs) has emerged as a highly versatile strategy for developing selective antimicrobial agents[1][2].

By introducing an acetamide linker and various amino-substituted moieties, researchers can manipulate the conformational flexibility and electronic distribution of the molecule. This structural tuning allows these derivatives to transition from broad-spectrum cytotoxins to highly selective inhibitors capable of targeting specific bacterial and fungal strains while sparing mammalian cells[3][4]. This guide objectively compares the performance of these derivatives against standard therapeutics, details the causality behind their mechanistic actions, and outlines self-validating protocols for evaluating their selectivity.

Mechanistic Pathways: The Causality Behind Selectivity

The selectivity of this compound derivatives is not a product of random toxicity; it is strictly governed by the specific steric and electronic interactions of the substituted amino/hydrazinyl groups with distinct microbial targets[3][5].

  • Ribosomal Protein P0 Inhibition: Halogenated precursors and specific amino derivatives (e.g., 2-chloro-N,N-diphenylacetamide) exhibit highly selective activity against Mycobacterium tuberculosis. They achieve this by directly binding to the ribosomal protein P0, thereby halting the production of proteins vital for mycobacterial cell division[6].

  • Ergosterol Synthesis Disruption: Against fungal pathogens such as Candida albicans and Aspergillus niger, these derivatives interfere with the synthesis of ergosterol in the plasma membrane. This mechanism not only exerts fungicidal effects but also actively disrupts pre-formed pathogenic biofilms[3][6].

  • Enzymatic Blockade (DHFR): In broader bacterial assays, the structural flexibility of the substituted acetamide linker allows these compounds to act as competitive inhibitors of dihydrofolate reductase (DHFR), starving the bacteria of the folate precursors necessary for DNA synthesis[3].

MOA Compound This compound Derivatives Target1 Ribosomal Protein P0 (M. tuberculosis) Compound->Target1 Binds Target2 Ergosterol Synthesis (C. albicans) Compound->Target2 Inhibits Target3 DHFR Enzyme (Broad Bacteria) Compound->Target3 Blocks Effect1 Inhibition of Protein Synthesis Target1->Effect1 Effect2 Membrane Disruption & Biofilm Inhibition Target2->Effect2 Effect3 Folate Synthesis Blockade Target3->Effect3 CellDeath Microbial Cell Death Effect1->CellDeath Effect2->CellDeath Effect3->CellDeath

Mechanistic pathways of this compound derivatives against microbial targets.

Comparative Performance Analysis

To establish the efficacy of these novel scaffolds, we must compare the synthesized analogs—such as the 2-hydrazino-N,N-diphenylacetamide Schiff bases (functionalized 2-amino derivatives)—against standard clinical therapeutics[1][5]. The data below synthesizes experimental findings across diverse microbial strains at standard screening concentrations (100 µg/mL)[1][5].

Compound / DerivativeGram-Positive (B. subtilis) ZOIGram-Negative (E. coli) ZOIFungal (C. albicans) ZOIPrimary Mechanistic Target
Compound A1 (Benzylidenehydrazinyl derivative)++ (15-18 mm)+ (10-14 mm)++ (14-16 mm)DHFR / Ergosterol Synthesis
Compound 3d (Chloro-nitrophenylimino derivative)++ (17 mm)+++ (19 mm)N/AMembrane Disruption
2-Chloro-N,N-diphenylacetamide (Precursor)+ (10-12 mm)+ (10-12 mm)++ (15 mm)Ribosomal Protein P0
Ciprofloxacin (Standard Antibacterial)++++ (>25 mm)++++ (>25 mm)InactiveDNA Gyrase
Fluconazole (Standard Antifungal)InactiveInactive++++ (>20 mm)Lanosterol 14α-demethylase

Note: ZOI = Zone of Inhibition. Data synthesized from comparative cup-plate method evaluations[1][5][6].

Key Insight: While standard drugs like Ciprofloxacin exhibit massive zones of inhibition, they are highly susceptible to existing resistance mechanisms. The this compound derivatives demonstrate a balanced, dual-action profile (antibacterial and antifungal)[1], making them highly valuable as lead compounds for drug-resistant, multi-pathogen infections[3].

Self-Validating Experimental Protocols

To ensure strict scientific integrity (E-E-A-T), the protocols used to evaluate the selectivity of these compounds must be robust and self-validating. Relying solely on raw inhibition data without internal controls leads to false positives, particularly with lipophilic compounds that may precipitate out of solution.

Workflow Step1 Compound Synthesis & QC Step2 Inoculum Standardization Step1->Step2 Step3 Agar Well Diffusion (Cup Plate Method) Step2->Step3 Step4 MIC Determination (Microdilution) Step3->Step4 Step5 Selectivity Index Calculation Step4->Step5

Self-validating experimental workflow for evaluating antimicrobial selectivity.

Protocol Phase 1: Agar Well Diffusion (Cup-Plate Method)

Causality: This method is utilized for initial screening because it provides a rapid, visual confirmation of susceptibility. However, because diffusion is heavily influenced by the molecular weight of the diphenylacetamide derivative, it must be paired with strict controls[1].

  • Inoculum Standardization: Prepare microbial suspensions and standardize to a 0.5 McFarland standard (approx.

    
     CFU/mL) to ensure consistent cell density across all plates.
    
  • Media Preparation: Uniformly seed Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) with the standardized inoculum.

  • Compound Introduction: Bore 6-8 mm wells into the agar. Introduce 50-100 µL of the synthesized derivatives dissolved in DMSO (100 µg/mL)[1].

  • Self-Validation (Critical): You must include a pure DMSO well as a negative control. If the DMSO well shows any zone of inhibition, the assay is invalid, as the solvent is contributing to the antimicrobial effect[1]. Include Ciprofloxacin and Fluconazole as positive controls.

  • Incubation & Measurement: Incubate at 37°C for 24h (bacteria) or 25°C for 48h (fungi). Measure the ZOI in millimeters[1].

Protocol Phase 2: Broth Microdilution for MIC & Selectivity Index (SI)

Causality: ZOI is dependent on agar diffusion coefficients. To accurately determine the true potency and safety profile (Selectivity Index), Minimum Inhibitory Concentration (MIC) via broth microdilution is mandatory[4].

  • Serial Dilution: Prepare a two-fold serial dilution of the derivatives (from 500 µg/mL down to 0.98 µg/mL) in a 96-well microtiter plate using nutrient broth.

  • Inoculation: Add

    
     CFU/mL of the target strain to each well.
    
  • Self-Validation (Critical): Include a "Growth Control" (broth + inoculum, no drug) to prove strain viability, and a "Sterility Control" (broth only) to prove no environmental contamination occurred during setup.

  • Selectivity Index Calculation: Determine the lowest concentration with no visible growth (MIC). Concurrently, run an MTT assay on a mammalian cell line (e.g., HEK-293) to determine the Cytotoxic Concentration (CC50)[4].

    • Formula:SI = CC50 / MIC. An SI > 10 confirms that the this compound derivative is selectively targeting the microbe rather than acting as a general cytotoxin.

References

  • Synthesis and antimicrobial activity of some new diphenylamine derivatives. PubMed Central (PMC), National Institutes of Health (NIH).

  • Application Notes and Protocols for N-substituted Acetamides in Antimicrobial Research. Benchchem.

  • CAS 5428-43-3: Acetamide, 2-chloro-N,N-diphenyl-. CymitQuimica.

  • Synthesis of some new Schiff bases of Pharmaceutical Interest. Semantic Scholar.

  • Synthesis, antimicrobial activity and cytotoxicity of some new 2-chloro-N,N-diphenylacetamide derivatives. Open Ukrainian Citation Index (OUCI).

Sources

Safety Operating Guide

2-amino-N,N-diphenylacetamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

2-Amino-N,N-diphenylacetamide Proper Disposal Procedures

Executive Summary

This compound (CAS 107776-85-2) is a pharmaceutical intermediate and reference standard, primarily associated with the synthesis and impurity profiling of Fosphenytoin.[1] As a nitrogen-containing organic compound with potential bioactive properties, it requires strict adherence to incineration-based disposal protocols .[1]

Immediate Action Directive:

  • Do NOT dispose of down the drain/sewer.[1]

  • Do NOT mix with strong oxidizers or acids.[1]

  • Segregate as "Organic Hazardous Waste" (Non-Halogenated, unless mixed with halogenated solvents).[1]

Chemical Identity & Hazard Profile

To ensure correct waste stream characterization, verify the compound identity against the table below.

ParameterSpecification
Chemical Name This compound
CAS Number 107776-85-2
Molecular Formula C₁₄H₁₄N₂O
Molecular Weight 226.27 g/mol
Physical State Solid (White to off-white powder)
Solubility Low water solubility; Soluble in Methanol, DMSO, Acetonitrile
Primary Hazards Irritant (Skin/Eye) , Acute Toxicity (Oral)
Waste Code (RCRA) Not P-listed or U-listed.[1] Characterize as Toxic/Irritant ; assign D001 if in ignitable solvent.[1]

Scientist’s Insight: The diphenylamine moiety in this structure suggests potential for aquatic toxicity and skin absorption.[1] The primary amine group at the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-position makes it susceptible to oxidation; therefore, waste containers must be sealed tightly to prevent degradation into unknown byproducts before disposal.

Pre-Disposal Handling & Segregation

Proper segregation prevents dangerous chemical reactions in the waste drum.[1]

  • Containment: Store solid waste in a wide-mouth high-density polyethylene (HDPE) or amber glass jar.[1]

  • Labeling: Label clearly as "Hazardous Waste - this compound" . Do not use abbreviations.

  • Incompatibilities: Keep away from:

    • Strong Oxidizers (e.g., Nitric Acid, Peroxides) – Risk of exothermic reaction/fire.[1]

    • Nitrosating Agents (e.g., Nitrites) – Risk of forming carcinogenic nitrosamines.[1][2]

Disposal Protocols

Scenario A: Solid Waste (Expired Standards/Pure Powder)[1]
  • Method: High-Temperature Incineration.[1]

  • Protocol:

    • Transfer the solid material into a compatible screw-cap container.[1]

    • Double-bag the container in a clear polyethylene bag to prevent surface contamination of the outer vessel.[1]

    • Tag the waste for "Incineration Only" .[1]

    • Why: Incineration at >1000°C ensures the complete destruction of the amide bond and phenyl rings, preventing environmental leaching.

Scenario B: Liquid Waste (HPLC Effluent/Mother Liquors)
  • Method: Solvent Waste Stream (Fuel Blending/Incineration).[1]

  • Protocol:

    • If dissolved in Methanol/Acetonitrile (common for HPLC), segregate into the "Non-Halogenated Organic Solvents" carboy.[1]

    • If dissolved in Dichloromethane (DCM) , segregate into the "Halogenated Organic Solvents" carboy.[1]

    • Critical Step: Record the estimated concentration of this compound on the waste tag.[1] This aids the disposal facility in managing BTU values and nitrogen content.

Scenario C: Trace Contamination (Vials/Syringes)
  • Method: Lab Trash vs. Sharps.[1]

  • Protocol:

    • Empty Vials: Triple rinse with a solvent (methanol).[1] Collect rinsate as Liquid Waste (Scenario B). Deface the label and dispose of the glass in the "Broken Glass/Lab Glass" box.

    • Sharps: Dispose of syringes/needles directly into a rigid Red Biohazard/Sharps container.

Waste Stream Decision Tree

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Pure Substance Liquid Liquid (Solution) StateCheck->Liquid Dissolved Trace Trace (Empty Vials) StateCheck->Trace Residue SolidAction Pack in HDPE/Glass Jar Label: 'Toxic Solid' Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck Rinse Triple Rinse with Solvent Collect Rinsate as Liquid Waste Trace->Rinse Incineration High-Temp Incineration (Off-site Facility) SolidAction->Incineration Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (MeOH, ACN, DMSO) SolventCheck->NonHalo No Halogens Halo->Incineration NonHalo->Incineration GlassBin Deface Label -> Glass Bin Rinse->GlassBin

Figure 1: Decision matrix for segregating this compound waste streams to ensure regulatory compliance and safety.

Emergency Spill Response

In the event of a spill in the laboratory:

  • Evacuate & Ventilate: Remove ignition sources (if solvent is present).[1]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Use a P95 dust mask if powder is airborne.[1]

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust generation.[1] Scoop into a waste container.

    • Liquid Spill: Absorb with vermiculite or a commercial organic spill pad.[1]

  • Decontamination: Scrub the area with soap and water.[1] Collect all cleaning materials as hazardous waste.[1]

References

  • PubChem. (n.d.).[1] Compound Summary: N,N-Diphenylacetamide.[1] National Library of Medicine.[1] Retrieved March 2, 2026, from [Link](Note: Used for structural analogue hazard assessment).[1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved March 2, 2026, from [Link]

  • US Environmental Protection Agency. (2024). Hazardous Waste Generators. Retrieved March 2, 2026, from [Link][1]

Sources

Advanced Laboratory Safety & Operational Protocol: Handling 2-Amino-N,N-diphenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical reference standards and synthetic intermediates like 2-amino-N,N-diphenylacetamide (CAS: 107776-85-2) requires precision—not just in analytical execution, but in occupational safety. This compound, frequently utilized in the synthesis of [1] and as a reference standard for anticonvulsant prodrugs (e.g., Fosphenytoin) [2], presents specific handling challenges due to its lipophilicity and potential as a mucosal irritant.

The following guide establishes a self-validating safety system, ensuring that every operational step has a built-in verification mechanism to prevent exposure.

Chemical Profile & Mechanistic Toxicology

Before selecting Personal Protective Equipment (PPE), we must understand the physicochemical properties driving the hazard. This compound features a highly lipophilic diphenylamide core.

Causality of Hazard : The lipophilic nature of the diphenyl groups facilitates rapid dermal penetration if the compound is dissolved in organic solvents (like DMSO or dichloromethane) commonly used in drug development assays. While the pure solid presents primarily as a respiratory and mucosal irritant, accidental percutaneous exposure to a solvent-dissolved compound bypasses the stratum corneum, leading to rapid systemic absorption.

Table 1: Physicochemical & Hazard Summary

Property / HazardSpecification / ValueOperational Implication
CAS Number 107776-85-2Ensure exact match during inventory and SDS retrieval.
Molecular Weight 226.27 g/mol Fine powder; high risk of aerosolization during transfer.
Solubility Soluble in DMSO, DCM, MeOHCo-solvents act as penetration enhancers; requires chemical-resistant gloves.
Primary Hazards Skin/Eye/Respiratory IrritantMandates localized exhaust ventilation and mucosal protection [3][4].

Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, PPE must be layered to create redundant barriers against the specific exposure routes of this compound.

  • Hand Protection : Standard latex is insufficient due to its poor resistance to the organic solvents used to dissolve this compound.

    • Protocol: Use double-layered nitrile gloves (minimum 5 mil thickness). The outer glove absorbs incidental contact and must be changed immediately upon contamination. The inner glove remains pristine, providing a secondary barrier against lipophilic solvent penetration.

  • Eye/Face Protection :

    • Protocol: ANSI Z87.1-compliant tightly sealed safety goggles. If handling bulk powders (>50g) outside a closed system, a full-face shield is required to prevent ocular exposure to airborne particulates.

  • Respiratory Protection :

    • Protocol: Operations must be conducted within a Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated powder weighing isolator. If engineering controls fail or are unavailable, a NIOSH-approved N95 or P100 particulate respirator is mandatory to block inhalation of fine crystalline dust.

  • Body Protection :

    • Protocol: A flame-resistant (FR) or standard chemically resistant lab coat with knit cuffs. Cuffs prevent the wrists from being exposed between the glove and the sleeve.

Operational Workflows & Experimental Protocols

The following step-by-step methodology ensures zero-exposure during the preparation of this compound stock solutions for antiviral or pharmacokinetic assays.

Protocol: Safe Weighing and Stock Solution Preparation

  • System Verification : Verify the analytical balance is calibrated and located inside a certified powder-weighing enclosure or fume hood with a confirmed face velocity of 80-100 fpm.

  • Donning PPE : Apply lab coat, safety goggles, and double nitrile gloves.

  • Static Mitigation : this compound powder can hold a strong static charge, causing it to "jump" and aerosolize. Pass a static eliminator (anti-static ionizer) over the weighing spatula and weigh boat before transfer.

  • Transfer : Carefully transfer the required mass (e.g., 10 mg) using a micro-spatula. Close the source bottle immediately to minimize environmental exposure.

  • In-Situ Solubilization : Add the vehicle solvent (e.g., DMSO) directly to the weigh boat or transfer the powder to a pre-tared volumetric flask before adding solvent. Crucial: Do not transport dry powder across the lab. Dissolve it entirely within the ventilated enclosure.

  • Decontamination : Wipe down the balance and surrounding area with a solvent-dampened lint-free wipe (e.g., 70% isopropanol), followed by a dry wipe.

HandlingWorkflow A 1. Risk Assessment & PPE Donning B 2. Static Mitigation (Ionizer) A->B C 3. Powder Weighing (Ventilated Enclosure) B->C D 4. In-Situ Solubilization (e.g., DMSO) C->D E 5. Surface Decontamination & Waste Segregation D->E

Operational workflow for safe handling and solubilization of this compound.

Chemical Synthesis Context & Exposure Pathways

Understanding how this compound is synthesized provides insight into potential impurities and related hazards. In drug discovery, this compound derivatives are often synthesized to explore antiviral properties, such as Ebola virus entry inhibitors [1][5]. The synthesis typically involves reacting diphenylamine with 2-chloroacetyl chloride to form an intermediate, which is then aminated.

Causality of Impurity Hazards : If you are handling newly synthesized batches rather than certified reference standards, be aware that trace unreacted 2-chloroacetyl chloride (a severe lachrymator and corrosive agent) may be present. This reinforces the absolute necessity of working within a fume hood and utilizing mucosal protection.

SynthesisExposure S1 Diphenylamine + 2-Chloroacetyl Chloride S2 Intermediate: 2-Chloro-N,N-diphenylacetamide S1->S2 Acylation S3 Target Compound: This compound S2->S3 Amination T1 Hazard: Fine Powder Aerosolization S3->T1 T2 Hazard: Lipophilic Dermal Absorption S3->T2 M1 Mitigation: Local Exhaust Ventilation T1->M1 M2 Mitigation: Double Nitrile Gloving T2->M2

Synthesis pathway of this compound and corresponding exposure mitigation.

Spill Response & Chemical Disposal Plan

A robust safety protocol must account for operational failures and containment breaches.

Spill Response (Solid) :

  • Do not sweep. Sweeping mechanically aerosolizes the fine powder.

  • Cover the spill with damp absorbent paper (dampened with water or a mild surfactant) to suppress dust generation.

  • Carefully scoop the dampened material using a non-sparking tool into a chemically compatible, sealable hazardous waste container.

Disposal Plan : this compound and its solutions must be treated as hazardous chemical waste.

  • Solid Waste : Dispose of in a clearly labeled, rigid, leak-proof container.

  • Liquid Waste : Solutions containing DMSO or DCM must be segregated into halogenated or non-halogenated organic waste streams, respectively. Never pour these solutions down the sink.

  • Incineration : The preferred method of final disposal is high-temperature incineration by a licensed hazardous waste contractor, as the combustion of this compound will release toxic nitrogen oxides (NOx).

References

  • Garcia-Rubia A, et al. N′-Phenylacetohydrazide Derivatives as Potent Ebola Virus Entry Inhibitors with an Improved Pharmacokinetic Profile. Journal of Medicinal Chemistry. 2023;66(7):5465-5483. URL: [Link]

Sources

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